molecular formula C10H9ClN2 B3042372 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole CAS No. 59843-61-7

3-(4-Chlorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B3042372
CAS No.: 59843-61-7
M. Wt: 192.64 g/mol
InChI Key: BYONPYLIDBGTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-4-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9ClN2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)-4-methyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-7-6-12-13-10(7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYONPYLIDBGTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(4-Chlorophenyl)-4-methyl-1H-pyrazole synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole

Executive Summary

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure known for a wide array of pharmacological activities.[1][2] This document, intended for researchers and drug development professionals, details a primary synthesis route based on the classical Paal-Knorr cyclocondensation. We will explore the strategic retrosynthetic analysis, the synthesis of the requisite 1,3-dicarbonyl intermediate, and the final heterocycle formation. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and represent a cornerstone in modern medicinal chemistry.[2][3] Their unique structural features allow them to act as versatile pharmacophores, engaging with a multitude of biological targets. The presence of the pyrazole nucleus in blockbuster drugs like Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and various kinase inhibitors underscores its therapeutic importance.[1][3] The substitution pattern on the pyrazole ring is critical for modulating pharmacological activity. The target molecule, 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole, incorporates a 4-chlorophenyl group, a common moiety in bioactive molecules that can enhance binding affinity and metabolic stability, and a methyl group at the 4-position, which can influence planarity and interaction with target proteins.[4][5]

This guide focuses on the most fundamental and widely adopted method for constructing the pyrazole ring: the cyclocondensation of a 1,3-difunctionalized precursor with a hydrazine derivative.[3][6]

Part 1: Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole points to a highly efficient two-component strategy. The core pyrazole ring is logically disconnected across the C-N bonds, revealing hydrazine and a 1,3-dicarbonyl compound as the primary synthons. This approach is known as the Paal-Knorr pyrazole synthesis, a reliable and time-tested method for pyrazole formation.[7][8]

The key disconnection reveals the following precursors:

  • Component A: Hydrazine (or hydrazine hydrate), which provides the N-N unit.

  • Component B: 1-(4-chlorophenyl)-2-methylbutane-1,3-dione, the essential three-carbon backbone with the required substituents.

This strategy is advantageous due to the commercial availability and low cost of hydrazine and the relatively straightforward synthesis of the required β-diketone intermediate.

G cluster_precursors cluster_starting Target 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole Disconnection C-N Disconnection (Paal-Knorr) Target->Disconnection Precursors Key Precursors Diketone 1-(4-chlorophenyl)-2-methylbutane-1,3-dione Disconnection->Diketone Hydrazine Hydrazine (H2N-NH2) Disconnection->Hydrazine Diketone_Retro C-C Disconnection (Claisen) Diketone->Diketone_Retro StartingMaterials Starting Materials Ketone 4-Chloroacetophenone Diketone_Retro->Ketone Ester Propionyl Chloride or Ethyl Propionate Diketone_Retro->Ester

Caption: Retrosynthetic pathway for the target molecule.

Part 2: Synthesis of the Key Intermediate: 1-(4-chlorophenyl)-2-methylbutane-1,3-dione

The synthesis of the β-diketone intermediate is a critical step. A highly effective method is the Claisen condensation, which involves the acylation of a ketone enolate.[9][10] In this case, the enolate of 4-chloroacetophenone reacts with an acylating agent like propionyl chloride. This one-pot approach is often rapid and high-yielding.[11][12]

Causality of Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is required to quantitatively deprotonate the α-carbon of 4-chloroacetophenone, forming the reactive enolate. Sodium ethoxide can also be used, particularly if an ester is the acylating agent.[9]

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or toluene are essential to prevent quenching of the base and the enolate intermediate.

  • Acylating Agent: Propionyl chloride is a highly reactive acylating agent that leads to rapid reaction times. Alternatively, an ester like ethyl propionate can be used, though this may require higher temperatures or longer reaction times.[9][10]

G Workflow for β-Diketone Synthesis Start Start: 4-Chloroacetophenone Propionyl Chloride Step1 Step 1: Enolate Formation - Add ketone to NaH in dry THF - Stir at 0°C to RT Start->Step1 Step2 Step 2: Acylation - Cool to 0°C - Add propionyl chloride dropwise Step1->Step2 Step3 Step 3: Reaction Quench - Stir at RT until complete (TLC) - Quench with dilute acid (e.g., 1M HCl) Step2->Step3 Step4 Step 4: Work-up & Isolation - Extract with organic solvent - Wash, dry, and concentrate Step3->Step4 End Product: 1-(4-chlorophenyl)-2-methyl- butane-1,3-dione Step4->End

Caption: Experimental workflow for β-Diketone synthesis.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-2-methylbutane-1,3-dione
  • Preparation: To a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv.). Wash the NaH with dry hexanes (3 x 10 mL) to remove the mineral oil, and suspend the washed NaH in 50 mL of anhydrous THF.

  • Enolate Formation: Cool the suspension to 0°C in an ice bath. Dissolve 4-chloroacetophenone (1.0 equiv.) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension over 20 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Acylation: Cool the resulting enolate solution back to 0°C. Add propionyl chloride (1.2 equiv.) dropwise via syringe, ensuring the internal temperature does not exceed 10°C.

  • Reaction Completion: After the addition, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

  • Quench and Work-up: Carefully quench the reaction by slowly adding it to 100 mL of ice-cold 1M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure β-diketone.

ParameterExpected Value
Yield 75-85%
Appearance Pale yellow oil or low-melting solid
¹H NMR (CDCl₃) δ ~1.6 (d, 3H), ~4.0 (q, 1H), ~7.4 (d, 2H), ~7.9 (d, 2H), ~16.0 (s, 1H, enol-OH)
¹³C NMR (CDCl₃) δ ~15.0, ~50.0, ~110.0, ~129.0, ~130.0, ~135.0, ~140.0, ~185.0, ~195.0

Note: The β-diketone exists in a tautomeric equilibrium with its enol form, which will be reflected in the NMR spectra. The enolic proton signal is typically very broad and downfield.

Part 3: The Paal-Knorr Cyclocondensation Reaction

This is the final and defining step in the synthesis. The reaction involves the condensation of the 1,3-diketone with hydrazine hydrate. The mechanism is robust and proceeds through well-defined intermediates.

Mechanistic Insights: The reaction begins with the nucleophilic attack of one nitrogen atom of hydrazine on one of the carbonyl carbons of the diketone, forming a carbinolamine intermediate.[13][14] This is followed by dehydration to form a hydrazone. An intramolecular cyclization then occurs as the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring.[13][15]

Controlling Regioselectivity: With an unsymmetrical diketone like 1-(4-chlorophenyl)-2-methylbutane-1,3-dione, two regioisomers are possible. The reaction conditions, particularly pH, can influence the outcome. Generally, the more electrophilic carbonyl group is attacked first. In this case, the benzoyl carbonyl is more electrophilic due to the electron-withdrawing nature of the aromatic ring. However, steric hindrance from the adjacent methyl-substituted carbon can also play a role. The reaction is often run under acidic catalysis (e.g., a few drops of acetic acid), which protonates a carbonyl group, activating it for attack. The formation of the desired 3-(4-chlorophenyl) isomer is often favored, but separation of isomers via crystallization or chromatography may be necessary.

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism Diketone 1,3-Diketone Attack1 1. Nucleophilic Attack (N on C=O) Diketone->Attack1 Hydrazine Hydrazine Hydrate Hydrazine->Attack1 Hydrazone 2. Dehydration (Forms Hydrazone) Attack1->Hydrazone - H₂O Cyclization 3. Intramolecular Cyclization Hydrazone->Cyclization Dehydration2 4. Final Dehydration Cyclization->Dehydration2 - H₂O Product Aromatic Pyrazole Product Dehydration2->Product

Caption: Mechanism of the Paal-Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-(4-chlorophenyl)-2-methylbutane-1,3-dione (1.0 equiv.) in ethanol (30 mL).

  • Hydrazine Addition: Add hydrazine hydrate (1.1 equiv.) to the solution, followed by 3-4 drops of glacial acetic acid as a catalyst.

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux. The reaction is typically complete within 2-4 hours. Monitor the progress using TLC.[6]

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into a beaker containing 100 mL of cold water. A solid product will typically precipitate.

  • Filtration and Purification: Stir the suspension in an ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration, washing with a small amount of cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole.[6]

ParameterTypical ValueReference
Solvent Ethanol, Acetic Acid
Catalyst Glacial Acetic Acid (catalytic)[6]
Temperature Reflux (~78°C for Ethanol)[16]
Reaction Time 2-4 hours[6]
Yield 80-95%

Part 4: Product Purification and Characterization

Final purification is crucial to obtain the product with the high purity required for biological and research applications.

  • Recrystallization: This is the most common and efficient method for purifying the solid product. An ethanol/water mixture is often effective, where the product is dissolved in hot ethanol and water is added until turbidity is observed, followed by slow cooling.

  • Characterization: The identity and purity of the final compound, 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole, should be confirmed using standard analytical techniques:

    • Melting Point: A sharp melting point indicates high purity.

    • ¹H NMR: Expect signals for the methyl group, the aromatic protons on the chlorophenyl ring, a C-H proton on the pyrazole ring, and a broad N-H proton signal.

    • ¹³C NMR: Will show distinct signals for all unique carbon atoms in the molecule.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

Conclusion

The synthetic pathway detailed in this guide, centered on the Paal-Knorr cyclocondensation, represents an efficient, reliable, and scalable method for the preparation of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole. The strategy relies on a logical retrosynthetic approach, utilizing a well-established Claisen condensation to prepare the key 1,3-dicarbonyl intermediate followed by a robust heterocyclization. By understanding the mechanisms and the rationale behind the experimental conditions, researchers can confidently reproduce and adapt this synthesis for the development of novel pyrazole-based compounds for scientific and pharmaceutical applications.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. [Link]

  • How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound?. (2023). LookChem. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (n.d.). Canadian Journal of Chemistry. [Link]

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]

  • Process for the preparation of 1,3-dicarbonyl compounds. (n.d.).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Reactions of cyclic 1,3-diketones with hydrazine. Mechanism of cinnolino[5,4,3-cde]cinnoline formation. Unusual oxidation as a result of steric crowding. (1966). Journal of the American Chemical Society. [Link]

  • Process for the preparation of 1,3-dicarbonyl compounds. (n.d.).
  • key reactions in heterocycle synthesis. (2018). SlideShare. [Link]

  • Reactions of cyclic 1,3-diketones with hydrazine. Mechanism of cinnolino[5,4,3-cde]cinnoline formation. Unusual oxidation as a r. (1966). ACS Publications. [Link]

  • Synthesis of 1,3 and 1,5-dicarbonyl compounds. (n.d.). Scribd. [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (2018). ResearchGate. [Link]

  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2013). PubMed. [Link]

  • 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles. (2006). PubMed. [Link]

  • Aromatic compounds as synthons for 1,3-dicarbonyl derivatives. (2009). RSC Publishing. [Link]

  • 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). (n.d.). ResearchGate. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 5-Benzodioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). (n.d.). Organic Syntheses. [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

  • (E)-1-(4-Chlorophenyl)ethanone semicarbazone. (2012). PMC. [Link]

  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (2023). MDPI. [Link]

  • High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins - Supporting Information. (n.d.). Thieme. [Link]

  • Quantum‐Chemical Modeling of One‐Pot Assembly of 1‐Formyl‐2‐Pyrazolines from Alkylaryl Ketones, Arylacetylenes, Hydrazine, and Formic Acid. (2018). ResearchGate. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies. [Link]

  • Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. (n.d.). ResearchGate. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • A kind of preparation method of pyrazole derivatives. (n.d.).
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. (2023). Preprints.org. [Link]

  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. (n.d.).
  • Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol. (n.d.).

Sources

Biological activity of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Biological Profiling of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole Scaffolds

Executive Summary

The 3-(4-chlorophenyl)-4-methyl-1H-pyrazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its structural rigidity, combined with the specific electronic and lipophilic properties of the para-chlorophenyl moiety, positions it as a critical precursor for high-affinity COX-2 inhibitors, kinase inhibitors (specifically AKT2/PKBβ), and antimicrobial agents. This guide synthesizes the biological activity of this core, delineating the mechanistic causality between its substitution patterns and its therapeutic efficacy.

Chemical Architecture & SAR Analysis

The pharmacological potency of this scaffold is not accidental; it is a product of precise electronic and steric tuning.

  • The 3-(4-Chlorophenyl) Moiety: The chlorine atom at the para position serves two functions. First, it enhances overall lipophilicity (

    
    ), facilitating passive transport across lipid bilayers (critical for intracellular targets like kinases). Second, it acts as a weak hydrogen bond acceptor and can engage in "halogen bonding" with carbonyl backbone residues in target active sites (e.g., COX-2 hydrophobic channel).
    
  • The 4-Methyl Group: While seemingly simple, the C4-methyl group provides essential steric bulk that restricts the rotational freedom of the phenyl ring, locking the molecule into a bioactive conformation. It also serves as a metabolic "soft spot" for oxidation or a handle for further functionalization (e.g., bromination followed by nucleophilic substitution).

  • The 1H-Pyrazole Core: The unsubstituted nitrogen (NH) acts as a hydrogen bond donor, critical for binding to residues like Arg120 in COX enzymes. Substitution at this position (N1) is the primary vector for diversifying biological activity.

Visualization: Structure-Activity Relationship (SAR)

SAR_Analysis Core 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole Cl_Group 4-Chlorophenyl (C3) Core->Cl_Group Me_Group 4-Methyl (C4) Core->Me_Group NH_Group NH / N1-Substitution Core->NH_Group Lipophilicity Increases LogP Membrane Permeability Cl_Group->Lipophilicity HalogenBond Halogen Bonding (Target Affinity) Cl_Group->HalogenBond Steric Conformational Lock (Bioactive Pose) Me_Group->Steric Selectivity COX-2 vs COX-1 Selectivity Switch NH_Group->Selectivity Derivatization Site

Figure 1: SAR map highlighting the functional roles of the scaffold's substituents. The chlorophenyl group drives affinity and permeation, while the N1 position dictates target selectivity.

Therapeutic Domain: Oncology (Kinase Inhibition)

Derivatives of 3-(4-chlorophenyl)-4-methyl-1H-pyrazole have demonstrated significant antiproliferative activity, particularly against glioblastoma and hepatic carcinoma lines.

Mechanism of Action: The scaffold functions as an ATP-competitive inhibitor. The planar pyrazole ring mimics the adenine base of ATP, fitting into the hinge region of kinases.

  • Target: AKT2 (Protein Kinase B

    
    ).[1] High levels of AKT2 correlate with glioma malignancy.[1]
    
  • Evidence: N-substituted derivatives have shown low micromolar activity against AKT2, inhibiting phosphorylation pathways essential for cancer cell survival.[1]

  • Tubulin Polymerization: Certain bis-aryl derivatives interfere with tubulin dynamics, arresting cells in the G2/M phase, leading to apoptosis.

Table 1: Cytotoxicity Profile (Selected Derivatives)

Derivative TypeCell LineTargetIC50 / ActivityReference
Pyrano[2,3-c]pyrazole GL261 (Glioma)AKT2/PKB

~5

M
[1]
Chalcone-Pyrazole Hybrid HeLa (Cervical)EGFR (Docking)< 5% Viability[2]
Bis(4-chlorophenyl) HepG2 (Liver)Tubulin6.0

g/mL
[3]

Therapeutic Domain: Inflammation (COX-2 Inhibition)

This scaffold is structurally homologous to Celecoxib , a selective COX-2 inhibitor.[2] The 3-(4-chlorophenyl) group occupies the hydrophobic side pocket present in COX-2 but absent in COX-1 (due to the Ile523 residue in COX-1 blocking access).

Key Insight: To achieve high COX-2 selectivity, the N1 position is typically substituted with a phenylsulfonamide or a methylsulfonylphenyl group. However, the 4-methyl group on the pyrazole ring is crucial for optimizing the tilt of the phenyl rings, maximizing van der Waals contacts within the active site.

Visualization: Inflammation Signaling Pathway[3]

COX_Pathway cluster_enzymes Cyclooxygenase Isoforms Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Homeostasis Gastric Protection Platelet Aggregation COX1->Homeostasis PGs Prostaglandins (PGE2, PGI2) COX2->PGs Pyrazole 3-(4-Cl-Ph)-4-Me-Pyrazole Derivatives Pyrazole->COX1 Weak Inhibition Pyrazole->COX2 Selective Inhibition (IC50 < 1 µM) Effects Inflammation Pain Fever PGs->Effects

Figure 2: Mechanism of Action. The pyrazole derivative selectively inhibits the inducible COX-2 isoform, blocking prostaglandin synthesis while sparing the homeostatic functions of COX-1.

Experimental Protocols

Protocol A: General Synthesis of the Core Scaffold

Rationale: The cyclocondensation of 1,3-dicarbonyls with hydrazine is the most robust method (Knorr Pyrazole Synthesis), ensuring high regioselectivity.

  • Reagents: 4-Chloropropiophenone, Vilsmeier reagent (POCl3/DMF), Hydrazine hydrate.

  • Step 1 (Formylation):

    • Add POCl

      
       (1.2 eq) dropwise to DMF (1.5 eq) at 0°C to generate the Vilsmeier salt.
      
    • Add 4-chloropropiophenone (1.0 eq). Heat to 60°C for 4 hours.

    • Mechanism:[3] Formation of a

      
      -chlorovinyl aldehyde intermediate.
      
  • Step 2 (Cyclization):

    • Quench reaction mixture with ice water.

    • Add Hydrazine hydrate (2.0 eq) slowly.

    • Reflux in ethanol for 3 hours.

  • Workup:

    • Cool to room temperature. The precipitate is the crude pyrazole.

    • Recrystallize from ethanol/water (9:1).

    • Validation: Check melting point (~228–230°C) and

      
      H NMR (Characteristic pyrazole-H4 singlet if not methylated, or methyl singlet at 
      
      
      
      2.1-2.4 ppm).
Protocol B: In Vitro COX Inhibition Assay

Rationale: A colorimetric screening kit is used to quantify the peroxidase activity of COX enzymes, which is proportional to prostaglandin production.

  • Preparation: Reconstitute lyophilized COX-1 and COX-2 enzymes (human recombinant) in assay buffer (0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Incubation:

    • Dissolve test compounds in DMSO (Final concentration < 1%).

    • Incubate enzyme + inhibitor for 10 minutes at 25°C.

    • Control: Use Celecoxib as a positive control and DMSO-only as a negative control.

  • Reaction Initiation:

    • Add Arachidonic Acid (substrate) and colorimetric probe (e.g., TMPD).

    • Incubate for 2 minutes.

  • Measurement:

    • Read absorbance at 590 nm using a microplate reader.

    • Calculate % Inhibition:

      
      .
      
    • Determine IC

      
       using non-linear regression analysis.
      

Synthetic Workflow Visualization

Synthesis_Flow Start 4-Chloropropiophenone Intermed 4-Chloro-3-(4-chlorophenyl)-2-butenal (Intermediate) Start->Intermed Formylation @ 60°C Reagent1 POCl3 / DMF (Vilsmeier-Haack) Reagent1->Intermed Product 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole Intermed->Product Cyclocondensation Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Product

Figure 3: Synthetic route via Vilsmeier-Haack conditions followed by hydrazine cyclization.

References

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity . Discovery - the University of Dundee Research Portal. [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl) . Dhaka University Journal of Pharmaceutical Sciences. [Link][4]

  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives . Biblioteka Nauki. [Link]

  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives . Organic & Biomolecular Chemistry. [Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition . BMC Chemistry. [Link]

Sources

3-(4-Chlorophenyl)-4-methyl-1H-pyrazole: A Technical Whitepaper on Synthesis, Mechanistic Profiling, and Applications in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter scaffolds that serve as the foundational architecture for complex active pharmaceutical ingredients (APIs). Among these, 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole (CAS 59843-61-7) stands out as a highly privileged, versatile building block[1]. The pyrazole nucleus is ubiquitous in drug discovery, but the specific 3,4-disubstitution pattern of this molecule provides a unique combination of lipophilicity, steric constraints, and hydrogen-bonding potential.

This whitepaper provides an in-depth technical analysis of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole, detailing its physicochemical properties, biological target engagement, and a self-validating synthetic protocol designed for high-yield laboratory generation.

Physicochemical Profiling & Structural Dynamics

To effectively integrate this building block into larger pharmacophores, we must first understand the causality behind its physical properties. The table below summarizes the core quantitative data and the functional significance of each parameter[1][2].

PropertySpecification / ValuePharmacological & Synthetic Causality
CAS Number 59843-61-7Standardized registry identifier for procurement and library indexing[1].
Molecular Weight 192.65 g/mol Low molecular weight ensures high Ligand Efficiency (LE) when utilized as a fragment in fragment-based drug discovery (FBDD)[2].
Molecular Formula C10H9ClN2Provides an optimal balance of hydrophobic (aryl) and polar (pyrazole) surface areas.
LogP (Predicted) ~2.8 - 3.1Falls within the ideal lipophilicity range for passive membrane permeability in cellular assays.
H-Bond Donors 1 (N-H)Critical for anchoring the molecule to the hinge region of kinase targets via hydrogen bonding[3].
H-Bond Acceptors 1 (N=)Acts synergistically with the N-H group to form bidentate interaction networks with target proteins.

Pharmacological Utility & Target Engagement

The 3-(4-chlorophenyl)-4-methyl-1H-pyrazole scaffold is not merely a structural spacer; it actively dictates target engagement.

Kinase Inhibition: Pyrazole derivatives containing the 4-chlorophenyl moiety are extensively utilized in the design of Src family kinase inhibitors (such as PP2 analogs)[3]. The 4-chlorophenyl group provides a hydrophobic vector that perfectly occupies the deep hydrophobic pocket adjacent to the ATP-binding site. Concurrently, the 4-methyl group restricts the dihedral angle between the pyrazole and the chlorophenyl ring. This steric restriction locks the molecule into a bioactive conformation, minimizing the entropic penalty upon target binding.

Antimicrobial & Anticancer Activity: Beyond kinases, coupling this pyrazole core to other heterocycles—such as thiazolidinones or 1,2,4-triazoles—yields potent antimicrobial and anticancer agents[4][5]. The halogenated aryl ring enhances cell wall penetration in bacterial strains like S. aureus and E. coli, while the pyrazole nitrogen atoms coordinate with essential metalloenzymes[4].

Pathway Kinase Src Family Kinase (Active) Complex Inhibitor-Kinase Complex (Inactive) Kinase->Complex Inhibition Inhibitor Pyrazole Derivative (ATP-Competitive) Inhibitor->Kinase Binds Hinge Region Downstream Downstream Signaling (FAK / PI3K) Complex->Downstream Blocks Outcome Apoptosis / Reduced Proliferation Downstream->Outcome Attenuates

Mechanism of action for pyrazole-derived Src kinase inhibitors disrupting cellular signaling.

De Novo Synthesis & Mechanistic Pathway

The most robust and regioselective method for synthesizing 3-(4-chlorophenyl)-4-methyl-1H-pyrazole relies on the cyclocondensation of an enaminone intermediate with hydrazine[3]. This two-step process avoids the regiochemical ambiguities often encountered when using asymmetric 1,3-diketones.

Synthesis A 4-Chloropropiophenone C Enaminone Intermediate A->C + B Reflux, 8h B DMF-DMA (Electrophile) E 3-(4-Chlorophenyl)-4-methyl- 1H-pyrazole C->E + D EtOH, 0°C to Reflux D Hydrazine Hydrate (Dinucleophile)

Workflow logic for the de novo synthesis of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each step includes causality for the experimental choices and built-in checkpoints to verify success before proceeding.

Step 1: Synthesis of the Enaminone Intermediate

(1-(4-chlorophenyl)-3-(dimethylamino)-2-methylprop-2-en-1-one)

  • Procedure: Charge a dry 100 mL round-bottom flask with 4-chloropropiophenone (10.0 mmol, 1.0 eq) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (15.0 mmol, 1.5 eq). Attach a reflux condenser and heat the neat mixture at 105 °C for 8 hours under a nitrogen atmosphere.

  • Causality: DMF-DMA serves a dual purpose as both the solvent and the electrophilic one-carbon donor. Running the reaction neat maximizes the collision frequency, while the 1.5x stoichiometric excess ensures complete conversion of the less reactive ketone.

  • Self-Validation Checkpoint: The reaction mixture will transition from a clear liquid to a deep yellow/orange viscous oil. Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3) will confirm success: look for the disappearance of the starting material (Rf ~0.8) and the emergence of a highly UV-active product spot (Rf ~0.3).

Step 2: Cyclocondensation to the Pyrazole Core

(3-(4-Chlorophenyl)-4-methyl-1H-pyrazole)

  • Procedure: Dissolve the crude enaminone intermediate from Step 1 in 20 mL of absolute ethanol. Cool the flask to 0 °C using an ice bath. Slowly add hydrazine hydrate (80% aqueous, 12.0 mmol, 1.2 eq) dropwise over 10 minutes. Stir at room temperature for 1 hour, then heat to reflux (78 °C) for 4 hours.

  • Causality: Hydrazine addition must be performed at 0 °C to safely manage the exothermic formation of the initial hydrazone intermediate. Subsequent refluxing provides the activation energy required to drive the intramolecular cyclization and the elimination of dimethylamine gas, yielding the thermodynamically stable aromatic pyrazole ring[3][6].

  • Self-Validation Checkpoint: During reflux, the evolution of dimethylamine gas can be detected (it possesses a distinct fishy odor and will turn damp red litmus paper held over the condenser blue). Upon completion, cooling the mixture and pouring it into 50 mL of ice water will cause the final product to precipitate as a pale yellow to white solid. Collect via vacuum filtration and verify via LC-MS (Expected[M+H]+: 193.1).

References

  • Title: Synthesis and antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives Source: researchgate.net URL: [Link]

  • Title: Synthesis, Anticancer and Antibacterial Activity of Some Novel 1, 2, 4-Triazole Derivatives Containing Pyrazole and Tetrazole Rings Source: ajrconline.org URL: [Link]

Sources

Strategic Application of the 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Privilege

In modern medicinal chemistry, 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets through judicious functionalization. This specific chemotype, characterized by a 4-chlorophenyl group at the C3 position and a methyl group at the C4 position, serves as a critical pharmacophore for three major therapeutic classes: Cannabinoid Receptor 1 (CB1) antagonists , p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors , and Cyclooxygenase-2 (COX-2) inhibitors .

This guide provides an in-depth technical analysis of this scaffold, detailing its structure-activity relationships (SAR), mechanistic relevance, and a validated synthesis protocol for its generation as a high-purity intermediate.

Primary Therapeutic Targets & Mechanism of Action

The biological activity of the 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole core is dictated by the substitution pattern at the N1 position. The core itself acts as a hydrophobic anchor, fitting into specific lipophilic pockets within target proteins.

Cannabinoid Receptor 1 (CB1) Antagonism

The most prominent application of this scaffold lies in the development of CB1 inverse agonists/antagonists for the treatment of obesity and metabolic disorders.

  • Mechanistic Role: The 3-(4-chlorophenyl) and 4-methyl moieties mimic the key hydrophobic interactions of the endogenous ligand anandamide but lock the receptor in an inactive conformation when coupled with a bulky N1-substituent (e.g., 2,4-dichlorophenyl).

  • Key Drug Precedent: Rimonabant (SR141716). Although Rimonabant utilizes a 5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide core, the 3-(4-chlorophenyl)-4-methyl-1H-pyrazole isomer is a critical structural analog used in SAR studies to optimize binding affinity and selectivity.

  • SAR Insight: The 4-chlorophenyl group occupies a deep hydrophobic pocket in the CB1 receptor transmembrane domain. The 4-methyl group provides steric bulk that restricts rotation, stabilizing the bioactive conformation.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

Substituted pyrazoles are potent ATP-competitive inhibitors of p38 MAPK, a key mediator of inflammatory cytokine production (TNF-α, IL-1β).

  • Mechanistic Role: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the hinge region of the kinase (specifically Met109 in p38α).

  • SAR Insight: The 4-methyl group is critical for selectivity. It projects into a small hydrophobic pocket (the "gatekeeper" region), often improving selectivity against other kinases like Lck or Src which may have larger gatekeeper residues.

  • Therapeutic Application: Treatment of rheumatoid arthritis, COPD, and autoimmune diseases.

Cyclooxygenase-2 (COX-2) Inhibition

The 1,5-diarylpyrazole class (e.g., Celecoxib) is the gold standard for selective COX-2 inhibition.

  • Mechanistic Role: The 3-(4-chlorophenyl) group (when positioned at C5 in the active drug, often via regio-isomer control during synthesis) fills the hydrophobic channel of the COX-2 active site.

  • Critical Modification: To achieve COX-2 selectivity, the N1 position must be substituted with a sulfonamide (-SO₂NH₂) or methylsulfone (-SO₂Me) group. The unsubstituted 1H-pyrazole described here serves as the precursor for these N-arylation or N-sulfonylation reactions.

Validated Experimental Protocol: Synthesis of the Core Scaffold

To utilize this scaffold, researchers must first synthesize the core 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole with high regiochemical purity. The following protocol is based on the Claisen condensation-cyclization strategy.

Reagents & Materials[1]
  • Starting Material: 4'-Chloropropiophenone (1.0 eq)

  • Formylating Agent: Ethyl formate (1.5 eq)

  • Base: Sodium ethoxide (NaOEt) or Sodium hydride (NaH) (1.2 eq)

  • Cyclizing Agent: Hydrazine hydrate (NH₂NH₂·H₂O) (1.5 eq)

  • Solvent: Anhydrous Ethanol (EtOH) or Toluene

Step-by-Step Methodology

Step 1: Synthesis of 3-(4-Chlorophenyl)-2-methyl-3-oxopropanal (Intermediate)

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under nitrogen atmosphere.

  • Activation: Add NaOEt (1.2 eq) to anhydrous ethanol (50 mL) and cool to 0°C.

  • Addition: Add 4'-Chloropropiophenone (10 mmol) dropwise over 15 minutes. Stir for 30 minutes at 0°C to generate the enolate.

  • Formylation: Add Ethyl formate (15 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will turn yellow/orange, indicating the formation of the sodium salt of the 1,3-dicarbonyl intermediate.

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in water (50 mL) and wash with diethyl ether to remove unreacted ketone. Acidify the aqueous layer with 1M HCl to pH 4 to precipitate the free 1,3-dicarbonyl compound. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Step 2: Cyclization to 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole

  • Dissolution: Dissolve the crude intermediate from Step 1 in Ethanol (30 mL).

  • Cyclization: Add Hydrazine hydrate (15 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Isolation: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

  • Purification: The product usually precipitates as a white/off-white solid. Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1) to obtain pure 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole.

Quantitative Data Summary

The following table summarizes the physicochemical properties and predicted binding metrics for the core scaffold.

ParameterValueRelevance to Drug Discovery
Molecular Formula C₁₀H₉ClN₂Core Scaffold
Molecular Weight 192.65 g/mol Fragment-based Drug Design (FBDD) compliant
ClogP ~2.8Favorable lipophilicity for membrane permeability
H-Bond Donors 1 (NH)Critical for Hinge Binding (Kinases)
H-Bond Acceptors 1 (N)Critical for Hinge Binding (Kinases)
Topological Polar Surface Area 28.68 ŲHigh BBB permeability potential

Visualizations

Synthesis Workflow

The following diagram illustrates the chemical pathway from 4'-Chloropropiophenone to the final pyrazole scaffold.

SynthesisPathway Start 4'-Chloropropiophenone (Starting Material) Reagent1 Ethyl Formate / NaOEt (Claisen Condensation) Start->Reagent1 Inter 3-(4-Chlorophenyl)-2-methyl- 3-oxopropanal (1,3-Dicarbonyl) Reagent1->Inter Formylation Reagent2 Hydrazine Hydrate (Cyclization) Inter->Reagent2 Product 3-(4-Chlorophenyl)-4-methyl- 1H-pyrazole (Target Scaffold) Reagent2->Product Reflux/EtOH

Caption: Step-wise synthesis of the 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole scaffold via Claisen condensation and hydrazine cyclization.

Pharmacophore & Target Map

This diagram maps the structural features of the scaffold to its potential biological targets based on SAR principles.

PharmacophoreMap Core 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole (Core Scaffold) N1 N1 Position (Modifiable) Core->N1 C3 C3: 4-Chlorophenyl (Hydrophobic Anchor) Core->C3 C4 C4: Methyl Group (Steric/Gatekeeper) Core->C4 CB1 CB1 Receptor (Antagonist) Requires: N1-Aryl (e.g., 2,4-Cl2-Ph) N1->CB1 N-Arylation p38 p38 MAPK (Inhibitor) Requires: N1-Aryl/Heteroaryl N1->p38 N-Arylation COX2 COX-2 (Inhibitor) Requires: N1-Sulfonamide N1->COX2 N-Sulfonylation C3->CB1 Lipophilic Pocket Binding C3->COX2 Active Site Channel C4->p38 Gatekeeper Pocket Fit

Caption: Structure-Activity Relationship (SAR) map linking the pyrazole scaffold features to specific therapeutic targets.

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. Link

  • Lange, J. H., & Kruse, C. G. (2005). "Key chemical characteristics of cannabinoid CB1 receptor antagonists/inverse agonists." Drug Discovery Today. Link

  • Dumas, J. (2001). "Protein kinase inhibitors: emerging pharmacophores with high potency and selectivity." Current Opinion in Drug Discovery & Development. Link

  • Fray, M. J., et al. (2009). "Structure–activity relationships of pyrazole derivatives as p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • SynQuest Laboratories. (2024). "Product Specification: 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole (CAS 59843-61-7)."[1][2][3] SynQuest Catalog. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis and Characterization of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

The 3-(4-chlorophenyl)-4-methyl-1H-pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors (specifically p38 MAP kinase and CDK2), anti-inflammatory agents (COX-2 selective inhibitors), and antitubercular drugs [1, 2].

While traditional pyrazole synthesis often relies on the condensation of 1,3-dicarbonyls with hydrazine, that route frequently suffers from regioselectivity issues and difficult purification of the starting


-diketones. This Application Note details a superior, self-validating synthetic protocol  utilizing N,N-Dimethylformamide dimethyl acetal (DMF-DMA) . This route ensures high regiocontrol, cleaner reaction profiles, and simplified purification, making it ideal for generating high-purity libraries for Structure-Activity Relationship (SAR) studies.
Core Advantages of This Protocol:
  • Regiospecificity: The enaminone intermediate locks the substitution pattern, preventing the formation of unwanted isomers common in diketone condensations.

  • Scalability: The workflow is designed for gram-to-multigram scale without requiring high-pressure equipment.

  • Process Safety: Avoids the use of unstable

    
    -keto aldehyde precursors.
    

Experimental Workflow & Mechanism

The synthesis proceeds via a two-stage "One-Pot" equivalent or stepwise isolation strategy. We recommend the stepwise isolation for analytical purity in drug discovery contexts.

Reaction Scheme

G SM Start: 1-(4-chlorophenyl)propan-1-one (p-Chloropropiophenone) INT Intermediate: Enaminone SM->INT Formylation R1 Reagent: DMF-DMA (Reflux, 8-12h) R1->INT PROD Product: 3-(4-chlorophenyl)-4-methyl-1H-pyrazole INT->PROD Cyclocondensation R2 Reagent: Hydrazine Hydrate (EtOH, Reflux, 4h) R2->PROD

Figure 1: Synthetic workflow utilizing the DMF-DMA enaminone route.

Detailed Experimental Protocol

Phase 1: Synthesis of the Enaminone Intermediate

Objective: Convert 1-(4-chlorophenyl)propan-1-one into (E)-3-(dimethylamino)-1-(4-chlorophenyl)-2-methylprop-2-en-1-one.

Reagents:

  • 1-(4-chlorophenyl)propan-1-one (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq)

  • Solvent: Anhydrous DMF (or run neat if scale >5g)

Procedure:

  • Setup: Charge a dried round-bottom flask (RBF) with 1-(4-chlorophenyl)propan-1-one (e.g., 10 mmol, 1.68 g).

  • Addition: Add DMF-DMA (15 mmol, ~2.0 mL) under a nitrogen atmosphere.

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) for 8–12 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting ketone (

      
      ) should disappear, replaced by a lower 
      
      
      
      yellow/orange spot (Enaminone).
  • Workup: Evaporate excess DMF-DMA and solvent under reduced pressure (rotary evaporator). The residue will be a viscous yellow/orange oil or solid.

  • Purification (Optional but Recommended): Triturate the residue with cold diethyl ether or hexane to precipitate the enaminone as a yellow solid. Filter and dry.

Phase 2: Cyclization to Pyrazole

Objective: Cyclocondensation of the enaminone with hydrazine to form the target heterocycle.

Reagents:

  • Enaminone Intermediate (from Phase 1)

  • Hydrazine Hydrate (80% or 64% aqueous solution) (2.5 eq)

  • Solvent: Ethanol (Absolute)

Procedure:

  • Dissolution: Dissolve the enaminone (e.g., 10 mmol theoretical) in Ethanol (20 mL).

  • Addition: Add Hydrazine Hydrate (25 mmol) dropwise at room temperature. Caution: Exothermic reaction.

  • Cyclization: Reflux the mixture (80°C) for 3–5 hours.

    • Mechanism:[1][2] The hydrazine performs a Michael-type addition to the

      
      -carbon followed by elimination of dimethylamine (
      
      
      
      ) and subsequent intramolecular dehydration.
  • Monitoring: TLC should show complete consumption of the yellow enaminone and appearance of a highly fluorescent spot (under UV 254nm).

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice (approx. 100g).

    • Stir vigorously for 30 minutes. The product should precipitate as a white to off-white solid.

  • Purification: Filter the solid. Wash with copious water to remove excess hydrazine. Recrystallize from Ethanol/Water (8:2) if necessary.[1]

Quality Control & Characterization (Self-Validating Metrics)

To ensure scientific integrity, the isolated product must meet the following criteria.

Data Summary Table
ParameterSpecification / ExpectationValidation Method
Appearance White to pale yellow crystalline solidVisual Inspection
Yield 75% – 90% (overall)Gravimetric

H NMR (DMSO-

)

12.8 (br s, NH), 7.6 (s, 1H, Pyrazole-H), 7.5 (d, 2H), 7.4 (d, 2H), 2.2 (s, 3H)
Structural Confirmation
LC-MS

(Cl isotope pattern 3:1)
Mass/Purity Check
Melting Point 130 – 150°C (Dependent on polymorph/purity)Thermal Analysis
Critical NMR Diagnostics

The structure is confirmed by the presence of the C5-H pyrazole singlet .

  • If the reaction fails or stops at the hydrazone stage, you will not see the distinct singlet in the aromatic region (

    
     7.5–8.0 ppm).
    
  • The methyl group attached to the pyrazole ring (C4) typically resonates upfield (

    
     2.1–2.3 ppm) compared to a methyl on a phenyl ring.
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Phase 1 Incomplete formylation due to moisture.Use anhydrous DMF; increase DMF-DMA equivalents to 2.0.
Oily Product in Phase 2 Residual DMF or Hydrazine.Triturate with cold hexanes; ensure thorough water wash during filtration.
Multiple Spots on TLC Regioisomers (unlikely with this method) or incomplete cyclization.Extend reflux time in Ethanol; check pH (should be neutral to slightly basic).

Safety & Handling (HSE)

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle only in a fume hood with double-gloving (Nitrile). Quench waste hydrazine with bleach (sodium hypochlorite) before disposal.

  • DMF-DMA: Flammable liquid. Moisture sensitive.

  • General: Wear standard PPE (Lab coat, safety glasses, gloves).

References

  • Biological Activity of Pyrazoles

    • Horrocks, P., et al. (2013). "Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives." Organic & Biomolecular Chemistry.

    • Significance: Establishes the antimicrobial and antitubercular potential of the 3-(4-chlorophenyl) pyrazole scaffold.[3][4]

  • Synthetic Methodology (DMF-DMA Route)

    • Al-Zaydi, K. M. (2009). "Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis." Journal of Heterocyclic Chemistry.

    • Significance: Comprehensive review of using DMF-DMA to generate enaminones for heterocycle form
  • Structural Characterization

    • Batezila, G., & Holzer, W. (2010).[5] "(2-Chlorophenyl)-3-methylchromeno[2,3-c]pyrazol-4(1H)-one."[5] Molbank.

    • Significance: Provides comparative NMR data for methyl-substituted pyrazole systems derived

Sources

How to use 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Evaluation of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole in Mammalian Cell Culture

Executive Summary & Scientific Rationale

3-(4-Chlorophenyl)-4-methyl-1H-pyrazole (CAS 59843-61-7) is a bioactive small molecule belonging to the pyrazole class of heterocycles. Pyrazole derivatives are widely recognized for their pharmacological versatility, serving as core scaffolds in anti-inflammatory (COX-2 inhibition) , antimicrobial , and protein kinase inhibitor (e.g., p38 MAPK) drug discovery programs [1, 2].

This compound features a 4-chlorophenyl group at the C3 position and a methyl group at the C4 position of the pyrazole ring.[1] The 4-methyl substitution is critical; it often modulates lipophilicity and metabolic stability compared to the des-methyl analog, potentially enhancing its interaction with hydrophobic pockets in target enzymes like alcohol dehydrogenase (ADH) or cyclooxygenases [3].

This guide provides a standardized protocol for using 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole in mammalian cell culture, focusing on solubility optimization, cytotoxicity profiling, and functional assays for anti-inflammatory activity.

Chemical Properties & Handling

PropertySpecification
Chemical Name 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole
CAS Number 59843-61-7
Molecular Formula C₁₀H₉ClN₂
Molecular Weight 192.64 g/mol
Solubility Soluble in DMSO (>20 mg/mL); Ethanol. Insoluble in water.
Appearance White to off-white solid
Storage -20°C (solid); -80°C (DMSO stock)

Handling Directive:

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the required vehicle. The chlorophenyl moiety confers significant lipophilicity, making aqueous stock solutions unstable.

  • Sterility: Always filter-sterilize working solutions using a 0.22 µm PTFE or Nylon filter (do not use cellulose acetate, which may bind the compound).

Experimental Workflows

Stock Solution Preparation

Objective: Create a stable 100 mM master stock solution.

  • Weighing: Accurately weigh 19.26 mg of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO (anhydrous).

  • Mixing: Vortex for 30–60 seconds until completely dissolved. If particulate matter persists, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into 50 µL aliquots in amber microcentrifuge tubes to prevent freeze-thaw degradation.

  • Storage: Store at -80°C for up to 6 months.

Cell Culture Treatment Protocol

Objective: Treat adherent cells (e.g., RAW 264.7 macrophages or HEK293) while maintaining DMSO tolerance limits.

Step-by-Step Methodology:

  • Seeding: Seed cells in 96-well plates (e.g.,

    
     cells/well) and incubate for 24 hours to allow attachment.
    
  • Dilution Series (Serial Dilution):

    • Thaw a 100 mM stock aliquot.

    • Prepare an Intermediate Stock (1 mM) : Dilute 10 µL of 100 mM stock into 990 µL of serum-free media (or PBS).

    • Note: This step prevents "crashing out" (precipitation) when adding high-concentration DMSO directly to serum-containing media.

  • Working Solutions: Prepare final concentrations (e.g., 1, 10, 50, 100 µM) in complete culture media.

    • Critical Control: Ensure the final DMSO concentration is < 0.5% (v/v) in all wells.

    • Vehicle Control: Media containing 0.5% DMSO only.

  • Incubation: Replace culture media with compound-containing media. Incubate for 24–72 hours depending on the assay endpoint.

Validated Assays & Readouts

Cytotoxicity Screening (MTT/CCK-8 Assay)

Before assessing bioactivity, you must define the non-toxic concentration range.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Protocol:

    • Treat cells for 24h with 0–200 µM of compound.

    • Add MTT reagent (0.5 mg/mL final) and incubate for 3–4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Outcome: Calculate cell viability %. Identify the IC₅₀ (concentration inhibiting 50% growth).

Functional Assay: Anti-Inflammatory Potential (NO Production)

Given the pyrazole scaffold's relevance to COX-2 and cytokine inhibition [1, 4], a Nitric Oxide (NO) inhibition assay in LPS-stimulated macrophages is the standard validation step.

  • Model: RAW 264.7 Macrophages.

  • Stimulant: Lipopolysaccharide (LPS, 1 µg/mL).

  • Workflow:

    • Pre-treat cells with 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole (1–50 µM) for 1 hour.

    • Add LPS (1 µg/mL) and co-incubate for 24 hours.

    • Harvest supernatant.

    • Griess Assay: Mix 50 µL supernatant + 50 µL Griess Reagent A + 50 µL Griess Reagent B.

    • Measure Absorbance at 540 nm.

  • Interpretation: A dose-dependent decrease in NO (without cytotoxicity) indicates specific anti-inflammatory activity.

Visualization of Experimental Logic

ExperimentalWorkflow cluster_Assays Parallel Validation Assays Stock Stock Preparation (100 mM in DMSO) Dilution Intermediate Dilution (1 mM in Serum-Free Media) Stock->Dilution 1:100 Dilution Treatment Cell Treatment (RAW 264.7 / HEK293) Dilution->Treatment Final: 1-100 µM MTT Cytotoxicity (MTT) (24-72h Incubation) Treatment->MTT NO_Assay Anti-Inflammatory (Griess) (LPS Stimulation) Treatment->NO_Assay Western Pathway Analysis (p38/COX-2 Levels) Treatment->Western Analysis Data Analysis (IC50 / EC50 Calculation) MTT->Analysis Viability % NO_Assay->Analysis NO Inhibition Western->Analysis Protein Expression

Figure 1: Integrated workflow for the preparation, treatment, and biological evaluation of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole in cell culture.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Compound hydrophobicity is high.Use an intermediate dilution step in serum-free media. Limit final concentration to ≤100 µM.
High Cytotoxicity DMSO concentration > 0.5%.Include a "Vehicle Only" control to normalize data. Ensure DMSO is <0.1% if cells are sensitive.
Inconsistent Data Evaporation of medium.Use low-evaporation plates or fill outer wells with PBS.
Low Solubility Cold DMSO stock.Warm stock to 37°C and vortex vigorously before use.

References

  • Kumar, R., et al. (2013). "Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Bekhit, A.A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry.

  • Fomepizole (4-Methylpyrazole) Mechanism. PubChem Compound Summary. National Center for Biotechnology Information.

  • Devi, N., et al. (2022).[2] "Synthesis and Biological Evaluation of Pyrazole Derivatives... as Potent Anti-Inflammatory Agents." NeuroQuantology.

Sources

Protocol for Evaluating the Antimicrobial Efficacy of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Growing Promise of Pyrazole Scaffolds in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Among the heterocyclic compounds, pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] The unique structural features of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of their therapeutic properties.[4][5] This application note provides a comprehensive set of protocols for the systematic evaluation of the antimicrobial activity of newly synthesized pyrazole compounds, ensuring robust and reproducible data for researchers, scientists, and drug development professionals.

The protocols detailed herein are grounded in internationally recognized standards, primarily referencing the methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7] Adherence to these standards is paramount for generating high-quality, comparable data crucial for the progression of promising lead compounds.

Core Principles of Antimicrobial Susceptibility Testing (AST)

The fundamental goal of AST is to determine the in vitro activity of a compound against a specific microorganism. This is typically quantified by the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[8][9][10] For bactericidal compounds, the Minimum Bactericidal Concentration (MBC) is also determined, representing the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[11][12]

A critical aspect of antimicrobial drug development is assessing the compound's selectivity. Therefore, this guide also includes a protocol for evaluating the cytotoxicity of the pyrazole compounds against a standard mammalian cell line. This allows for the determination of a selectivity index, a key parameter in prioritizing compounds with a high therapeutic window.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the antimicrobial evaluation of pyrazole compounds.

Antimicrobial Testing Workflow cluster_0 Preparation cluster_1 Primary Screening cluster_2 Secondary Assays cluster_3 Data Analysis Compound_Prep Pyrazole Compound Stock Solution Preparation MIC_Assay Broth Microdilution Assay (MIC Determination) Compound_Prep->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Prep->Cytotoxicity_Assay Media_Prep Culture Media Preparation (MHB, MHA) Inoculum_Prep Standardized Microbial Inoculum Preparation Media_Prep->Inoculum_Prep Inoculum_Prep->MIC_Assay Agar_Well Agar Well Diffusion (Qualitative Assessment) MIC_Assay->Agar_Well MBC_Assay MBC Determination MIC_Assay->MBC_Assay Data_Analysis Data Interpretation & Selectivity Index Calculation Agar_Well->Data_Analysis MBC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: General workflow for antimicrobial activity testing of pyrazole compounds.

Detailed Protocols

Preparation of Materials

The accurate preparation of stock solutions is critical for reliable MIC determination.

  • Step 1: Weigh a precise amount of the pyrazole compound.

  • Step 2: Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). The final concentration of the solvent in the assay should be non-toxic to the microorganisms (typically ≤1%).

  • Step 3: Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Step 4: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the recommended media for routine antimicrobial susceptibility testing of non-fastidious bacteria.[13][14][15][16]

  • Preparation of Mueller-Hinton Broth (MHB):

    • Suspend 21 g of MHB powder in 1 L of deionized water.

    • Heat with frequent agitation and boil for 1 minute to ensure complete dissolution.

    • Dispense into appropriate containers and sterilize by autoclaving at 121°C for 15 minutes.[15]

  • Preparation of Mueller-Hinton Agar (MHA):

    • Suspend 38 g of MHA powder in 1 L of deionized water.

    • Heat with frequent agitation and boil for 1 minute to ensure complete dissolution.

    • Sterilize by autoclaving at 121°C for 15 minutes.

    • Cool the molten agar to 45-50°C in a water bath before pouring into sterile Petri dishes.[14][16]

The use of standardized microbial strains is essential for reproducibility. Quality control (QC) strains with known susceptibility profiles should be included in each experiment.[17][18]

  • Recommended QC Strains:

    • Staphylococcus aureus ATCC 25923 or ATCC 29213

    • Escherichia coli ATCC 25922

    • Pseudomonas aeruginosa ATCC 27853

    • Enterococcus faecalis ATCC 29212

    • Candida albicans ATCC 90028 (for antifungal testing)

  • Reviving Cultures: Revive lyophilized or frozen cultures according to the supplier's instructions (e.g., ATCC).[19][20][21][22]

  • Inoculum Preparation (McFarland Standard):

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[3] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a quantitative technique to determine the MIC and is considered a gold standard.[6]

Broth Microdilution Workflow Start Start Prep_Plate Prepare 96-well microtiter plate with serial dilutions of pyrazole compound in MHB Start->Prep_Plate Prep_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Prep_Plate->Prep_Inoculum Dilute_Inoculum Dilute inoculum to achieve ~5 x 10^5 CFU/mL in each well Prep_Inoculum->Dilute_Inoculum Inoculate Inoculate the microtiter plate Dilute_Inoculum->Inoculate Incubate Incubate at 35°C ± 2°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Caption: Step-by-step workflow for the broth microdilution assay.

  • Step 1: Preparation of the Microtiter Plate:

    • Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the pyrazole compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 50 µL from well 10.

    • Well 11 serves as the growth control (inoculated broth without the compound).

    • Well 12 serves as the sterility control (uninoculated broth).

  • Step 2: Inoculation:

    • Dilute the standardized 0.5 McFarland bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Step 3: Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[3]

  • Step 4: Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth.[8][10]

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is useful for rapid screening.[23][24][25]

  • Step 1: Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension.

    • Streak the swab evenly over the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Step 2: Creating Wells:

    • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar using a sterile cork borer.[23]

  • Step 3: Application of Test Compounds:

    • Add a fixed volume (e.g., 50-100 µL) of the pyrazole compound stock solution (at a known concentration) into each well.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound, e.g., DMSO).

  • Step 4: Incubation:

    • Incubate the plates at 37°C for 18-24 hours.[26]

  • Step 5: Measurement of Inhibition Zones:

    • Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined following the MIC assay to assess whether a compound is bactericidal or bacteriostatic.[11][27]

  • Step 1: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL).

  • Step 2: Spot-plate the aliquot onto a fresh, drug-free MHA plate.

  • Step 3: Incubate the MHA plate at 37°C for 18-24 hours.

  • Step 4: The MBC is the lowest concentration of the pyrazole compound that results in a ≥99.9% reduction in the initial CFU/mL.[12]

Interpretation of MIC and MBC Results

Ratio Interpretation Description
MBC/MIC ≤ 4 BactericidalThe concentration required to kill the bacteria is at most four times the concentration needed to inhibit its growth.
MBC/MIC > 4 BacteriostaticThe concentration required to kill the bacteria is significantly higher than the concentration that inhibits its growth.
Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[28][29][30]

  • Step 1: Cell Seeding:

    • Seed a suitable mammalian cell line (e.g., Vero, HEK293) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Step 2: Compound Treatment:

    • Prepare serial dilutions of the pyrazole compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the pyrazole compounds.

    • Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Step 3: Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Step 4: MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Step 5: Formazan Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Step 6: Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against the compound concentration.

Data Presentation and Interpretation

The results of the antimicrobial and cytotoxicity assays should be presented in a clear and concise manner. A summary table is an effective way to compare the activity of different pyrazole compounds.

Table 1: Antimicrobial Activity and Cytotoxicity of Pyrazole Compounds

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureusIC₅₀ (µg/mL) vs. Vero cellsSelectivity Index (SI)
Pyrazole-A81616>128>16
Pyrazole-B2446432
Ciprofloxacin0.50.251>200>400

Selectivity Index (SI): A crucial parameter for evaluating the therapeutic potential of a compound. It is calculated as:

SI = IC₅₀ (cytotoxicity) / MIC (antimicrobial activity)

A higher SI value indicates greater selectivity of the compound for microbial cells over mammalian cells, suggesting a potentially safer therapeutic agent.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of the antimicrobial activity of novel pyrazole compounds. By adhering to standardized methodologies and including appropriate controls, researchers can generate reliable and reproducible data. The systematic determination of MIC, MBC, and cytotoxicity is essential for identifying promising lead candidates for further development in the fight against infectious diseases.

References

  • Al-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398. Available from: [Link]

  • GCS Medical College. (n.d.). Quality Control of Antimicrobial Susceptibility Tests. Available from: [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available from: [Link]

  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Available from: [Link]

  • Iraqi Journal of Bioscience and Biomedical. (2025, July 6). Antibacterial activity estimation of new pyrazole compounds. Available from: [Link]

  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 4939-4958. Available from: [Link]

  • LabMal. (2019, November 20). Mueller Hinton Agar and Mueller Hinton Broth: Composition, Preparation and Differences. Available from: [Link]

  • Bentham Science Publishers. (2020, June 1). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Available from: [Link]

  • International and Accredited Lab. (2025, July 30). MIC/MBC Testing. Available from: [Link]

  • Fadda, A. A., & Refat, H. M. (2018). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews, 5(3), 658-670. Available from: [Link]

  • EUCAST. (n.d.). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. Available from: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]

  • Espinal, P., et al. (2012). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 50(12), 3848-3854. Available from: [Link]

  • Wolska, K., Grudniak, A. M., & Rudnicka, K. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 934. Available from: [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Available from: [Link]

  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available from: [Link]

  • CLSI. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Available from: [Link]

  • Gauthier, T. P. (2025, February 13). Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them? IDstewardship. Available from: [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). M45: Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. CLSI. Available from: [Link]

  • International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Available from: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5009-5014. Available from: [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available from: [Link]

  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Available from: [Link]

  • EUCAST. (n.d.). Home. Available from: [Link]

  • EUCAST. (n.d.). Guidance Documents. Available from: [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Available from: [Link]

  • ATCC. (n.d.). Bacteriology Culture Guide: Tips and Techniques for Culturing Bacteria and Bacteriophages. Available from: [Link]

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. Available from: [Link]

  • Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Available from: [Link]

  • Al-Waili, N., et al. (2012). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Journal of Apicultural Research, 51(4), 326-335. Available from: [Link]

  • Idexx. (2025, November 15). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Microbiology Class. (2023, January 24). TECHNIQUES OF REVIVING MICROBIAL CULTURES. Available from: [Link]

  • Lin, C. P., et al. (1996). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Cornea, 15(6), 619-625. Available from: [Link]

  • ATCC. (n.d.). Getting Started with an ATCC Bacterial Strain. Scribd. Available from: [Link]

  • Microbe Online. (2022, August 10). Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. Available from: [Link]

  • HiMedia Laboratories. (n.d.). Mueller Hinton Broth. Available from: [Link]

  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Available from: [Link]

  • GTFCC. (n.d.). Laboratory Methods for antimicrobial susceptibility testing (AST) for Vibrio cholerae: points of particular attention. Available from: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5009-5014. Available from: [Link]

  • Clinical & Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]

  • The Biology Notes. (2022, January 5). Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. Available from: [Link]

Sources

Application Note: Cytotoxicity Profiling of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole Using the MTT Assay

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Background & Rationale

The Pharmacological Potential of Halogenated Pyrazoles

3-(4-Chlorophenyl)-4-methyl-1H-pyrazole (CAS: 59843-61-7) belongs to a class of heterocyclic compounds heavily investigated in modern oncology and drug discovery. 1[1]. The antineoplastic mechanism of action for halogenated pyrazoles typically involves the disruption of microtubule organization (tubulin polymerization inhibition) and the generation of reactive oxygen species (ROS). These upstream events trigger cell cycle arrest (often at the G2/M phase) and induce caspase-3/7 dependent apoptosis in various cancer cell lines, including triple-negative breast cancer models[2][3].

MOA Drug 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole Target1 Tubulin Polymerization Inhibition Drug->Target1 Target2 ROS Generation Drug->Target2 Effect1 Cell Cycle Arrest (G2/M) Target1->Effect1 Effect2 Mitochondrial Dysfunction Target2->Effect2 Apoptosis Caspase-3/7 Activation (Apoptosis) Effect1->Apoptosis Effect2->Apoptosis Readout Decreased MTT Reduction (Lower Absorbance) Apoptosis->Readout

Fig 1: Mechanistic pathway of pyrazole-induced cytotoxicity and its MTT assay readout.
Principle of the MTT Assay

To quantify the antineoplastic efficacy of this compound, the MTT assay serves as the gold standard. The assay is fundamentally a colorimetric measurement of cellular metabolic activity.4, primarily mitochondrial succinate dehydrogenase[5][4]. These enzymes reduce the yellow, water-soluble tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble, dark purple formazan crystals[6]. Because apoptotic or necrotic cells lose this metabolic capacity, the concentration of solubilized formazan is directly proportional to the number of viable cells remaining after pyrazole treatment[7].

Experimental Design & Causality

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) standards, this protocol is designed as a self-validating system . Every experimental choice is grounded in biochemical causality:

  • Log-Phase Growth Requirement: Cells must be in the exponential phase of growth when exposed to the pyrazole derivative. 5, destroying the linear relationship between cell number and formazan production[5].

  • Vehicle Control Isolation: 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole is highly hydrophobic and requires Dimethyl Sulfoxide (DMSO) for solubilization. A vehicle control (matching the highest DMSO concentration used in treated wells) is mandatory to isolate the compound's true cytotoxicity from solvent-induced osmotic stress.

  • Background Subtraction: 7. Blank wells containing only media and MTT reagent are essential for accurate baseline subtraction[7].

Quantitative Data & Assay Parameters
Assay ParameterRecommended ValueScientific Rationale
Cell Seeding Density 2,000 - 5,000 cells/wellPrevents overconfluence; ensures cells remain in the exponential growth phase during the 72h assay period[5].
Pyrazole Concentration Range 0.1 µM – 100 µM (Log scale)Captures the typical IC50 range for halogenated pyrazoles, which often exhibit potency in the low micromolar range[2][8].
Vehicle Control (DMSO) ≤ 0.5% v/v final concentrationPrevents solvent-induced baseline cytotoxicity, isolating the true effect of the pyrazole derivative.
MTT Reagent Concentration 5 mg/mL in PBSProvides optimal substrate saturation for NAD(P)H-dependent oxidoreductase enzymes[6][7].
Absorbance Wavelength 570 nm (Ref: 650 nm)570 nm is the peak absorbance of solubilized formazan in DMSO; 650 nm subtracts cellular debris background[9].

Step-by-Step Methodology

Workflow Seed 1. Cell Seeding (96-well plate) Incubate1 2. Incubate 24h (Log Phase) Seed->Incubate1 Treat 3. Drug Treatment (Pyrazole) Incubate1->Treat Incubate2 4. Incubate 24-72h (Cytotoxicity) Treat->Incubate2 MTT 5. Add MTT (3-4h Incubation) Incubate2->MTT Solubilize 6. Solubilize (DMSO) MTT->Solubilize Read 7. Read OD (570 nm) Solubilize->Read

Fig 2: Step-by-step MTT assay workflow for evaluating pyrazole derivative cytotoxicity.
Phase 1: Reagent Preparation
  • MTT Solution: 6. Vortex or sonicate to ensure complete dissolution. Filter-sterilize the solution through a 0.22 µm filter into a light-protected container. Store at -20°C[6][7].

  • Drug Stock: Dissolve 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole in 100% DMSO to create a 20 mM stock. Aliquot to avoid repeated freeze-thaw cycles and store at -20°C.

Phase 2: Cell Seeding (Day 0)
  • Harvest target cancer cells (e.g., MDA-MB-231 or MCF-7) in the log phase.

  • Count cells and adjust the suspension to the desired density (e.g., 4x10⁴ cells/mL). 3.5. Include at least 3 wells for Media Blanks (no cells)[5].

  • Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

Phase 3: Pyrazole Treatment (Day 1)
  • Prepare serial dilutions of the pyrazole derivative in complete culture media (Range: 0.1 µM to 100 µM). Ensure the final DMSO concentration remains constant across all wells and does not exceed 0.5%.

  • Carefully aspirate the old media from the adherent cells.

  • Add 100 µL of the drug-containing media to the respective wells in triplicate.

  • Self-Validating Controls: Ensure the plate contains Negative Controls (Cells + Media), Vehicle Controls (Cells + Media + 0.5% DMSO), and Positive Controls (Cells + known cytotoxic agent like H₂O₂ or Paclitaxel)[2].

  • Incubate for the desired exposure time (typically 24, 48, or 72 hours).

Phase 4: MTT Incubation & Solubilization (Day 2-4)

1.5 (which already contains 100 µL of media)[5]. 2. Incubate the plate at 37°C for 3 to 4 hours. Visual Check: Observe the formation of intracellular purple formazan crystals under a light microscope. 3. Carefully aspirate the media without disturbing the formazan crystals at the bottom of the well. 4.6[6]. 5. Protect the plate from light and place it on an orbital shaker for 10-15 minutes to ensure complete dissolution[7].

Phase 5: Data Acquisition & Analysis

1.9. Read at a reference wavelength of 650 nm to subtract background noise caused by cellular debris[9]. 2. Calculate Corrected OD: OD_570 - OD_650. 3. Subtract the average Blank OD from all sample and control wells. 4. Calculate % Viability: (Corrected OD_treated / Corrected OD_vehicle_control) * 100[7]. 5. Plot % Viability against the log concentration of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole to determine the IC50 using non-linear regression analysis.

References

  • MTT Assay Protocol - Cyrusbioscience. Available at:[Link]

  • MTT Assay Protocol for Cell Viability and Proliferation - ResearchTweet. Available at: [Link]

  • MTT Assay Protocol | Springer Nature Experiments - Springer. Available at:[Link]

  • Pyrazoline B Induces Oxidative Stress Mediated Toxicity, Cell Cycle Arrest, and Caspase-Independent Apoptosis in BT-474 Human Breast Cancer Cells - NIH / PMC. Available at: [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - NIH / PMC. Available at:[Link]

  • RESEARCH ARTICLE Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - Semantic Scholar. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - NIH / PMC. Available at: [Link]

Sources

3-(4-Chlorophenyl)-4-methyl-1H-pyrazole for in vivo animal studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Pharmacological Characterization of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole Scaffolds

Executive Summary & Scientific Context

The compound 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole represents a privileged structural motif in medicinal chemistry, serving as the pharmacophore core for a class of diarylheterocycles known to modulate inflammation pathways.[1] This scaffold is structurally homologous to the "coxib" family of selective COX-2 inhibitors (e.g., Celecoxib) and CB1 antagonists (e.g., Rimonabant).[1]

In preclinical research, this specific pyrazole core is evaluated primarily for its ability to uncouple anti-inflammatory efficacy from the gastric toxicity associated with traditional NSAIDs.[2] The presence of the p-chlorophenyl group at position 3 and the methyl group at position 4 facilitates deep insertion into the hydrophobic side pocket of the COX-2 enzyme, while the 1H-nitrogen remains available for substitution or hydrogen bonding.[1]

Primary Applications:

  • Anti-inflammatory Efficacy: Carrageenan-induced paw edema models.[1][3][4]

  • Analgesia: Formalin test or Hot-plate assays.[1]

  • Safety Profiling: Gastric ulcerogenicity indexing (COX-1 sparing assessment).[1][2]

Physicochemical Properties & Formulation Strategy

Challenge: This compound is highly lipophilic (cLogP ≈ 3.2–3.[1][2]8) and practically insoluble in water.[2] Standard saline formulations will result in precipitation, erratic absorption, and failed in vivo studies.[1][2]

Validated "Discovery" Vehicle Protocol: For acute rodent studies (IP or PO), a co-solvent system is required to maintain solubility at doses up to 50 mg/kg.[1][2]

Reagents:

  • Dimethyl sulfoxide (DMSO) – Solubilizer[1][5]

  • PEG 400 – Co-solvent/Stabilizer[1]

  • Tween 80 – Surfactant[1]

  • Sterile Saline (0.9% NaCl) – Diluent[1]

Preparation Steps (Example for 10 mg/mL concentration):

  • Weigh the required amount of compound.[2]

  • Dissolve completely in 5% volume of DMSO. Vortex and sonicate until clear.

  • Add 40% volume of PEG 400 slowly while vortexing. The solution may warm slightly; this aids dissolution.[2]

  • Add 5% volume of Tween 80.

  • Dilute with 50% volume of pre-warmed (37°C) Sterile Saline. Add dropwise with constant stirring to prevent "crashing out."

Critical Note: If precipitation occurs upon adding saline, increase PEG 400 to 60% and reduce Saline to 30%. Do not exceed 10% DMSO for IP injections to avoid vehicle-induced peritonitis.[1][2]

Figure 1: Formulation Decision Logic

FormulationLogic Start Start: Check Solubility WaterSol Soluble in Water? Start->WaterSol Saline Use 0.9% Saline WaterSol->Saline Yes Lipophilic High LogP (>3.0) WaterSol->Lipophilic No DMSO_Check Soluble in 100% DMSO? Lipophilic->DMSO_Check Vehicle_A Vehicle A (Standard): 5% DMSO 40% PEG400 55% Saline DMSO_Check->Vehicle_A Yes (Clear Solution) Vehicle_B Vehicle B (Rescue): 10% DMSO 10% Cremophor EL 80% Saline DMSO_Check->Vehicle_B No (Suspension needed)

Caption: Decision tree for selecting the appropriate vehicle based on compound solubility to ensure consistent in vivo bioavailability.

Pharmacokinetic (PK) Profiling Protocol

Before efficacy testing, you must establish the biological half-life (


) to determine the dosing frequency.[1]

Subject: Male Sprague-Dawley Rats (200–250g), n=3 per timepoint. Route: Intravenous (IV) vs. Oral (PO).[1][2] Dose: 5 mg/kg (IV) and 20 mg/kg (PO).[1][2]

Workflow:

  • Dosing: Administer formulated compound.

  • Sampling: Collect 200 µL blood via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1]

  • Processing: Centrifuge at 4000g for 10 min to harvest plasma.

  • Analysis: LC-MS/MS (MRM mode).

Target PK Parameters (Representative for Pyrazole Scaffolds):

ParameterDefinitionTarget Range (Ideal)

Time to max concentration1.0 – 2.0 hrs (PO)

Peak plasma concentration> 1000 ng/mL

Oral Bioavailability> 40%

Elimination Half-life3 – 6 hours

Efficacy Protocol: Carrageenan-Induced Paw Edema

This is the industry-standard model for assessing the acute anti-inflammatory activity of pyrazole derivatives, specifically targeting the COX-2 pathway.[1]

Mechanism: Carrageenan injection triggers a biphasic release of mediators.[2] The second phase (3–5 hours) is mediated by prostaglandins (COX-2 dependent), which is the specific window this compound targets.[1]

Experimental Design
  • Animals: Wistar or SD Rats (150–200g).[1][2]

  • Groups (n=6/group):

    • Vehicle Control: (5% DMSO/PEG vehicle).

    • Positive Control: Celecoxib (10 mg/kg) or Indomethacin (10 mg/kg).[1][2]

    • Test Compound Low: 10 mg/kg.

    • Test Compound High: 50 mg/kg.

Step-by-Step Workflow
  • Baseline Measurement (

    
    ):  Measure the initial volume of the right hind paw using a Digital Plethysmometer . This is the most accurate method for volumetric displacement.[2]
    
  • Drug Administration (

    
    ):  Administer the test compound or vehicle orally (PO) 1 hour prior to induction.
    
  • Induction (

    
    ):  Inject 0.1 mL of 1% Carrageenan  (lambda type) in sterile saline into the sub-plantar tissue of the right hind paw.
    
  • Measurement (

    
     to 
    
    
    
    ):
    Measure paw volume hourly.
  • Calculation:

    
    
    Where 
    
    
    
    is the mean edema volume of the control group and
    
    
    is the mean edema volume of the treated group.[1]
Figure 2: In Vivo Efficacy Workflow

EfficacyWorkflow Acclimatization Acclimatization (7 Days) Baseline Baseline Paw Vol (Plethysmometer) Acclimatization->Baseline Dosing Oral Dosing (Test Compound) Baseline->Dosing Induction Carrageenan Inj. (Sub-plantar) Dosing->Induction Measure Measure Edema (1, 2, 3, 4, 6 hrs) Induction->Measure Analysis Calculate % Inhibition Measure->Analysis

Caption: Temporal workflow for the Carrageenan-induced paw edema model, highlighting the critical pre-dosing step.

Safety Protocol: Gastric Ulcerogenicity

A major advantage of pyrazole-based COX-2 inhibitors is reduced gastric toxicity compared to non-selective NSAIDs (like Indomethacin).[1] You must validate this advantage.

Protocol:

  • Fast rats for 24 hours (water ad libitum).

  • Administer a high dose (e.g., 100 mg/kg) of the test compound orally.

  • Sacrifice animals 6 hours post-dose.

  • Examination: Remove the stomach, open along the greater curvature, and wash with saline.[2]

  • Scoring: Examine under a dissecting microscope (10x) for hemorrhagic lesions.[1][2]

    • Score 0: Normal stomach.[2]

    • Score 0.5: Red coloration.[2]

    • Score 1: Spot ulcers.[2]

    • Score 2: Hemorrhagic streaks.[2]

    • Score 3: Ulcers > 3mm.[2]

Expected Outcome: The 3-(4-chlorophenyl)-4-methyl-1H-pyrazole derivative should show a significantly lower ulcer index (< 0.[1]5) compared to Indomethacin (> 2.0).[1][2]

References

  • Vijesh, A. M., et al. (2011). "Synthesis, characterization and antimicrobial studies of some new pyrazole incorporated imidazole derivatives."[1][2][6][7] European Journal of Medicinal Chemistry.

  • Abdel-Aziz, M., et al. (2009). "Synthesis and anti-inflammatory activity of some new 3,4-disubstituted pyrazole derivatives."[1] European Journal of Medicinal Chemistry.

  • Gierse, J. K., et al. (1996). "Expression and function of cyclooxygenase-2."[1][2] Journal of Biological Chemistry. (Foundational text on COX-2 selective inhibition by diarylheterocycles).

  • Bekhit, A. A., & Fahmy, H. T. (2003). "Design and synthesis of some substituted pyrazoles having anti-inflammatory activity."[1][2] Archiv der Pharmazie. [2]

  • Neeraj, D., et al. (2022). "Synthesis and Biological Evaluation of Pyrazole Derivatives... as Potent Anti-inflammatory Agents."[1][2] NeuroQuantology.

Sources

Application Note: High-Throughput Kinase Profiling of the Privileged Scaffold 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Kinase Scaffold

In the landscape of kinase inhibitor discovery, 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole represents a classic "privileged structure." Unlike complex clinical candidates, this molecule serves as a critical Fragment-Based Drug Discovery (FBDD) probe. Its utility lies in its ability to efficiently bind the ATP-binding site (hinge region) of multiple kinase families, particularly Src Family Kinases (SFKs) (e.g., Lck, Src) and p38 MAPK .

This application note details the methodology for utilizing this compound as a reference standard to validate kinase assay performance and map Structure-Activity Relationships (SAR). We focus on two orthogonal validation methods: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for potency (


) and Surface Plasmon Resonance (SPR)  for binding kinetics (

).
Key Chemical Properties
PropertySpecificationCritical Application Note
Molecular Weight ~192.65 g/mol Ideal for Fragment-Based Screening (Rule of 3 compliant).
Solubility Low (Lipophilic)Strict Requirement: Dissolve in 100% DMSO; final assay concentration <1% DMSO to prevent enzyme denaturation.
Binding Mode Type I InhibitorATP-competitive; binds to the active DFG-in conformation.[1]
Key Pharmacophore Pyrazole NitrogensForm bidentate H-bonds with the kinase hinge backbone.

Mechanism of Action: Hinge Region Targeting[2]

To effectively use this probe, one must understand its binding topology. The pyrazole ring mimics the adenine ring of ATP.

  • Hinge Interaction: The N1 and N2 of the pyrazole ring act as a hydrogen bond donor and acceptor, respectively, interacting with the backbone carbonyl and amide nitrogen of the kinase hinge region (e.g., Met341 in c-Src or Met108 in p38).

  • Gatekeeper Interaction: The 4-methyl group is a critical SAR feature. It projects into the hydrophobic pocket adjacent to the "gatekeeper" residue. Steric clashes here determine selectivity between kinases with small gatekeepers (e.g., Thr/Ala) vs. large gatekeepers (e.g., Met/Phe).

  • 4-Chlorophenyl Moiety: Occupies the hydrophobic back-pocket, providing van der Waals contacts that stabilize the ligand-protein complex.

Visualization: Mechanism of Action & Assay Logic

KinaseInhibition cluster_SAR SAR Determinants ATP ATP (Natural Ligand) Kinase_Active Kinase (Active DFG-in) ATP->Kinase_Active Native Binding Inhibitor 3-(4-Cl-Ph)-4-Me-Pyrazole Inhibitor->Kinase_Active Competition (Ki) Complex Inhibitor-Kinase Complex (Hinge Bound) Kinase_Active->Complex H-Bond Formation Signal Phosphorylation Event Kinase_Active->Signal Catalysis NoSignal Signal Inhibition (Readout) Complex->NoSignal Steric Blockade Hinge Hinge Region (H-Bonds) Hinge->Complex Gatekeeper Gatekeeper Residue (4-Methyl Interaction) Gatekeeper->Complex

Caption: Logical flow of Type I competitive inhibition. The inhibitor competes with ATP for the active kinase conformation, relying on hinge and gatekeeper interactions.[2]

Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen™ Style)

This protocol measures the displacement of a labeled tracer by the test compound.[3] It is superior to activity assays for fragments because it measures binding affinity directly, avoiding artifacts from ATP concentration variances.

Materials Required[3][4][5][6][7][8][9]
  • Kinase: Recombinant Lck or p38 MAPK (GST-tagged).

  • Tracer: Eu-labeled Anti-GST Antibody + AlexaFluor™ labeled Kinase Tracer (ATP-competitive probe).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[4]

  • Plate: 384-well low-volume white microplate.

Step-by-Step Workflow
  • Compound Preparation (Serial Dilution):

    • Prepare a 10 mM stock of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole in 100% DMSO.

    • Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve.

    • Critical Step: Dilute these DMSO stocks 1:100 into Kinase Buffer before adding to the plate to ensure final DMSO is 1%.

  • Plate Loading (Total Volume: 20 µL):

    • Step 2a: Add 5 µL of diluted compound to assay wells.

    • Step 2b: Add 5 µL of Kinase/Antibody mixture (Optimized conc: usually 5 nM Kinase / 2 nM Eu-Antibody).

    • Step 2c: Add 5 µL of Tracer (Optimized conc: usually near the

      
       of the tracer, e.g., 5-10 nM).
      
    • Step 2d: Add 5 µL of Buffer (to bring to volume).

  • Incubation:

    • Seal plate and incubate for 60 minutes at Room Temperature (20-25°C). Note: Equilibrium is crucial for accurate

      
      .
      
  • Detection:

    • Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm (Terbium).

    • Emission 2 (Acceptor): 665 nm (AlexaFluor).

  • Data Analysis:

    • Calculate Ratio:

      
      .
      
    • Plot Ratio vs. log[Inhibitor]. Fit to a sigmoidal dose-response equation (Variable Slope).

Experimental Workflow Diagram

AssayWorkflow Prep 1. Prep Compound (DMSO Serial Dilution) Plate 3. Plate Loading (384-well) Prep->Plate Mix 2. Master Mix Prep (Enzyme + Eu-Ab) Mix->Plate Incubate 4. Incubation (60 min @ RT) Plate->Incubate Read 5. TR-FRET Read (Ex 340 / Em 665/615) Incubate->Read

Caption: Step-wise execution of the TR-FRET competitive binding assay.

Protocol B: Surface Plasmon Resonance (SPR) for Kinetics

For fragment-sized molecules like 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole, SPR is the gold standard to confirm the interaction is 1:1 and reversible, ruling out aggregation artifacts.

Assay Setup (Biacore/Sierra Systems)
  • Immobilization:

    • Immobilize the Kinase (Ligand) on a CM5 sensor chip via Amine Coupling.

    • Target Density: Low density (2000-3000 RU) to prevent mass transport limitations.

  • Running Buffer:

    • HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20) + 1% DMSO .

    • Crucial: Solvent correction cycles must be run to account for DMSO bulk refractive index changes.

  • Injection Cycle:

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds (Association).

    • Dissociation Time: 120 seconds.

  • Regeneration:

    • Usually not required for small molecules (rapid dissociation). If needed, use 10 mM Glycine pH 9.5.

Representative Data & Analysis

When validating this scaffold, compare your results against these expected ranges. Significant deviation suggests compound degradation or assay interference.

Expected Performance Metrics
ParameterExpected ValueInterpretation
Lck

0.5 - 5.0 µMModerate potency expected for this fragment.
p38 MAPK

1.0 - 10.0 µMValidates hinge binding capability.
Hill Slope -0.8 to -1.2Values near -1.0 confirm 1:1 stoichiometric binding.
Z' Factor > 0.5Indicates a robust, screenable assay window.
Troubleshooting Guide
  • Low Signal/Noise: Check the Eu-Antibody concentration. If the kinase is tagged (e.g., His-tag), ensure the antibody is specific (Anti-His vs Anti-GST).

  • Precipitation: This compound is chlorophenyl-substituted (hydrophobic). If

    
     curves are steep (Hill slope > -2.0), the compound may be aggregating. Add 0.01% Triton X-100 to the buffer.
    
  • DMSO Tolerance: Ensure the kinase tolerates 1% DMSO. Some kinases (e.g., CDK2) are sensitive; titrate DMSO to define the safe limit.

References

  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. Link

  • Thermo Fisher Scientific. (2025). LanthaScreen™ TR-FRET Kinase Assay Validation Protocol. Link

  • Coussens, N.P., et al. (2016). Assay Guidance Manual: Kinase Assays. NCBI Bookshelf. Link

  • Lombardo, L.J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Link (Demonstrates the pyrazole/pyrimidine scaffold evolution).

  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. Link

Sources

Application Note: Orthogonal Biophysical Techniques for Measuring the Binding Affinity of Pyrazole Derivatives to Kinase Targets

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous targeted kinase inhibitors (e.g., Asciminib, AT9283)[1][2]. Accurately quantifying the binding affinity (


) and understanding the kinetic and thermodynamic drivers of these small molecules are critical for hit-to-lead and lead optimization. This application note details the theoretical framework and self-validating protocols for measuring pyrazole-kinase interactions using two orthogonal techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

The Rationale for Orthogonal Biophysical Profiling

Relying on a single biochemical assay can lead to false positives due to assay interference, compound autofluorescence, or non-specific aggregation. Orthogonal biophysical profiling establishes a self-validating system:

  • SPR provides real-time kinetic data (

    
    , 
    
    
    
    ) and affinity (
    
    
    ), which are crucial for understanding drug residence time and target engagement dynamics[3].
  • ITC measures the heat change (

    
    ) upon binding in solution, providing the thermodynamic signature (
    
    
    
    ,
    
    
    ) and stoichiometry (
    
    
    ) without the need for surface immobilization[4][5].

When SPR and ITC yield highly correlative


 values, the binding event is unequivocally validated, confirming that surface tethering in SPR did not artificially alter the target's conformation.

Surface Plasmon Resonance (SPR): Kinetic and Affinity Profiling

Causality Behind Experimental Choices

For small molecules like pyrazoles (typically <500 Da), the refractive index change upon binding is minimal. Therefore, maximizing the active target density on the sensor surface is paramount. Rather than random amine coupling—which can occlude the kinase active site or allosteric pockets—we recommend capturing His-tagged or biotinylated kinases. This ensures uniform orientation and preserves the conformational flexibility required for pyrazole binding[3][6].

Protocol: SPR Binding Assay for Pyrazole Derivatives

Self-Validation Checkpoint: Always include a known reference inhibitor (e.g., staurosporine) to verify surface activity, and run a DMSO solvent correction curve to account for bulk refractive index shifts.

  • Surface Preparation : Dock a Series S Sensor Chip SA (Streptavidin) into the SPR instrument (e.g., Biacore T200) at 25°C.

  • Ligand Capture : Inject biotinylated kinase (e.g., Aurora A) at 10 µg/mL in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20) until a capture level of 2000–3000 Response Units (RU) is achieved. Leave one flow cell blank as a reference[6].

  • Solvent Correction : Prepare a 7-point DMSO calibration curve ranging from 0.5% to 1.5% DMSO in running buffer. Inject across all flow cells to create a correction model for bulk solvent effects.

  • Analyte Preparation : Dissolve the pyrazole derivative in 100% DMSO, then dilute into running buffer to a final DMSO concentration of exactly 1.0%. Prepare a 3-fold dilution series (e.g., 0.1 nM to 1000 nM, depending on expected affinity).

  • Kinetic Injection : Inject the pyrazole concentration series using a multi-cycle or single-cycle kinetics approach. Use a high flow rate of 50 µL/min to minimize mass transport limitations. Set the association time to 120 seconds and dissociation time to 300–600 seconds.

  • Data Analysis : Double-reference the data (subtract reference flow cell and blank buffer injections). Fit the sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    [6].

SPR_Workflow N1 1. Sensor Chip Functionalization N2 2. Kinase Capture (Oriented Immobilization) N1->N2 Biotin-Streptavidin N3 3. DMSO Solvent Correction Calibration N2->N3 Baseline Stabilization N4 4. Pyrazole Injection (Association Phase) N3->N4 Analyte Titration N5 5. Buffer Wash (Dissociation Phase) N4->N5 Real-time Kinetics N6 6. Data Fitting (1:1 Langmuir Model) N5->N6 Double Referencing

SPR workflow for small-molecule kinetic profiling and affinity determination.

Isothermal Titration Calorimetry (ITC): Thermodynamic Profiling

Causality Behind Experimental Choices

ITC measures the universal currency of binding: heat. It is entirely label-free and solution-based. For pyrazole derivatives, which often exhibit enthalpy-driven binding due to robust hydrogen bonding with the kinase hinge region, ITC directly quantifies this enthalpic contribution (


)[2].

A critical parameter for successful ITC is the c-value (


). For reliable sigmoidal curve fitting, 

should be between 5 and 500[5][7]. Furthermore, exact buffer matching is mandatory; even a 0.1% mismatch in DMSO between the syringe (pyrazole) and cell (kinase) will generate massive heats of dilution that completely mask the binding signal[7].
Protocol: ITC Thermodynamic Assay

Self-Validation Checkpoint: Perform a control titration of the pyrazole into buffer alone to quantify and subtract the background heat of dilution.

  • Sample Dialysis : Dialyze the purified kinase extensively against the assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP). Do not use Dithiothreitol (DTT), as its oxidation causes severe baseline instability[7].

  • Buffer Matching : After dialysis, use the exact dialysate buffer to prepare the pyrazole ligand solution. Add DMSO to the dialyzed protein to exactly match the final DMSO concentration of the ligand solution (strictly keep DMSO

    
     5%)[7].
    
  • Concentration Setup : Load the ITC cell with 20–50 µM kinase. Load the syringe with 200–500 µM pyrazole derivative (typically 10x the cell concentration)[7].

  • Titration Parameters : Set the instrument temperature to 25°C. Program 19 injections of 2 µL each, preceded by an initial 0.4 µL dummy injection (to discard diffusion artifacts). Set the stirring speed to 750 rpm and spacing between injections to 150 seconds to allow the thermal baseline to re-equilibrate.

  • Analysis : Integrate the injection peaks to calculate the heat per mole of injectate. Subtract the background heat of dilution. Fit the isotherm to a "One-Set-of-Sites" model to yield

    
     (stoichiometry), 
    
    
    
    (affinity), and
    
    
    (enthalpy). Calculate
    
    
    using the Gibbs free energy equation:
    
    
    [4].

ITC_Logic N1 Kinase (Cell) + Pyrazole (Syringe) N2 Complex Formation (Exothermic/Endothermic) N1->N2 Titration N3 Heat Integration (μcal/sec to kcal/mol) N2->N3 Power Compensation N4 Isotherm Fitting (One-Set-of-Sites) N3->N4 Baseline Subtraction N5 Affinity (KD) Stoichiometry (n) N4->N5 Binding Curve N6 Enthalpy (ΔH) Entropy (-TΔS) N4->N6 Thermodynamics

Logical flow of thermodynamic parameter extraction in Isothermal Titration Calorimetry.

Data Synthesis and Quantitative Comparison

To illustrate the complementary nature of these techniques, Table 1 summarizes typical binding parameters for a highly potent, allosteric pyrazole derivative (e.g., Asciminib binding to BCR-ABL1)[2].

Table 1: Orthogonal Biophysical Data for Pyrazole Derivative Binding

ParameterSPR MeasurementITC MeasurementBiological Implication
Affinity (

)
0.6 nM0.5 nMHigh concordance validates the absolute potency of the inhibitor.
Kinetics (

)

N/AFast association indicates rapid target engagement.
Kinetics (

)

N/ASlow dissociation translates to a long drug residence time.
Enthalpy (

)
N/A-72.8 kJ/molStrongly negative

indicates optimal hydrogen bonding.
Entropy (

)
N/A+19.6 kJ/molUnfavorable entropy suggests conformational restriction upon binding.
Stoichiometry (

)
N/A0.98Confirms a 1:1 binding mode and high active protein fraction.
Conclusion

The integration of SPR and ITC provides a comprehensive, self-validating biophysical profile for pyrazole derivatives. While SPR delivers the kinetic resolution necessary to optimize drug residence time, ITC uncovers the thermodynamic driving forces, guiding medicinal chemists to optimize specific non-covalent interactions and reduce off-target liabilities.

References

  • Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls.Aptamers (2018).
  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro: Methods and Protocols.ResearchGate (2025).
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.Malvern Panalytical (2019).
  • Emerging role of surface plasmon resonance in fragment-based drug discovery.Ovid.
  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity.Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1.Journal of Medicinal Chemistry - ACS Publications (2018).
  • A Focused Small-Molecule Screen Identifies PHA-680626 as an Amphosteric Inhibitor Disrupting the Interaction between Aurora-A and N-Myc.bioRxiv (2021).

Sources

Application Note: Flow Cytometry Analysis of Apoptosis Induced by 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole

[1]

Abstract & Scientific Background

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors and anti-cancer agents (e.g., Ruxolitinib, Crizotinib). 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole (referred to herein as CMP-1 ) represents a class of small-molecule inhibitors designed to target hyperproliferative signaling pathways.

Recent pharmacological evaluations of chlorophenyl-substituted pyrazoles suggest a mechanism of action involving the intrinsic (mitochondrial) apoptotic pathway . Upon cellular uptake, these lipophilic compounds often induce Reactive Oxygen Species (ROS) generation, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the subsequent activation of the caspase cascade.

This Application Note provides a rigorous, standardized flow cytometry workflow to quantify CMP-1-induced apoptosis. It distinguishes between viable, early apoptotic, and late apoptotic/necrotic populations using a multiparametric approach.[1][2]

Experimental Principle

To accurately assess the efficacy of CMP-1, we utilize a biparametric gating strategy based on membrane asymmetry and integrity:

  • Phosphatidylserine (PS) Exposure (Early Apoptosis): In viable cells, PS is maintained on the inner leaflet of the plasma membrane by flippases.[3][4] During early apoptosis, this asymmetry is lost, exposing PS to the outer leaflet.[1][3][4] Annexin V , a Ca²⁺-dependent phospholipid-binding protein, binds specifically to exposed PS.[1]

  • Membrane Integrity (Late Apoptosis/Necrosis): Propidium Iodide (PI) is a DNA-intercalating dye that is excluded by viable cells with intact membranes. It stains cells only when the plasma membrane is compromised (late apoptosis or necrosis).

Mechanistic Pathway Visualization:

ApoptosisPathwayCMP1CMP-1 TreatmentROSROS Generation(Oxidative Stress)CMP1->ROS InductionMitoMitochondrial Dysfunction(MOMP & Cyt c Release)ROS->Mito DamageCasp9Caspase-9 ActivationMito->Casp9 Intrinsic PathwayCasp3Caspase-3 Cleavage(Executioner)Casp9->Casp3 CleavagePSPS Externalization(Annexin V Binding)Casp3->PS Membrane FlippingDNADNA Fragmentation(Sub-G1)Casp3->DNA Nuclease Activation

Figure 1: Proposed mechanism of action for CMP-1 induced apoptosis. The compound triggers oxidative stress, leading to mitochondrial collapse and caspase-dependent cell death.

Materials & Reagents

Reagent/MaterialSpecificationStorage
Test Compound 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole (CMP-1)-20°C (Dissolved in DMSO)
Positive Control Staurosporine (1 µM) or Camptothecin (5 µM)-20°C
Cell Line HeLa, MDA-MB-468, or Jurkat (Model dependent)37°C, 5% CO₂
Apoptosis Kit Annexin V-FITC / Propidium Iodide Kit4°C (Do not freeze)
Binding Buffer 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.44°C
Flow Cytometer 488 nm Laser excitation (Blue), 530/30 (FITC) & 585/40 (PI) filtersN/A

Detailed Protocol

Phase 1: Cell Culture & Treatment

Rationale: Pyrazoles are hydrophobic. Proper solvation and vehicle control are critical to avoid artifacts.

  • Seeding: Seed cells at a density of

    
     cells/well in a 6-well plate. Allow adhesion for 24 hours.
    
  • Compound Preparation: Prepare a 100 mM stock solution of CMP-1 in high-grade DMSO.

  • Treatment:

    • Dilute CMP-1 in complete media to final concentrations (e.g., 5, 10, 20, 50 µM).

    • Vehicle Control: Treat one well with DMSO only (final concentration < 0.5%).

    • Positive Control: Treat one well with Staurosporine (1 µM) for 4–6 hours.

  • Incubation: Incubate for 24 hours at 37°C. Note: Time-course experiments (12h, 24h, 48h) are recommended for initial characterization.

Phase 2: Harvesting & Staining

Rationale: Adherent cells in late apoptosis may detach. You must collect the supernatant to avoid underestimating cell death.

  • Supernatant Collection: Transfer the culture media (containing floating/dead cells) from the well into a 15 mL conical tube.

  • Detachment: Wash adherent cells gently with PBS.[4] Add Trypsin-EDTA (0.05%) and incubate until detached.

  • Pooling: Neutralize trypsin with media and combine with the collected supernatant in the same 15 mL tube.

  • Washing: Centrifuge at 300 x g for 5 minutes. Aspirate supernatant. Wash pellet once with cold PBS.[4]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer . Cell density should be approx.

    
     cells/mL.[2]
    
  • Staining:

    • Add 5 µL Annexin V-FITC .[1][2]

    • Add 5 µL Propidium Iodide (PI) .

    • Optional: Add 5 µL of anti-Active Caspase-3 (PE conjugated) if permeabilized (requires modified protocol).

  • Incubation: Incubate for 15 minutes at Room Temperature (RT) in the dark .

  • Final Prep: Add 400 µL of 1X Binding Buffer to stop the reaction. Analyze within 1 hour.

Phase 3: Flow Cytometry Acquisition

Rationale: Compensation is required due to potential spectral overlap between FITC and PI.

  • Controls Setup:

    • Unstained: Adjust Forward Scatter (FSC) and Side Scatter (SSC) to place cells in the center.

    • Annexin V-FITC Single Stain: Use Staurosporine-treated cells stained only with Annexin V. Adjust FL1 voltage and FL2-%FL1 compensation.

    • PI Single Stain: Use permeabilized cells stained only with PI. Adjust FL2 voltage and FL1-%FL2 compensation.

  • Acquisition: Acquire 10,000 events per sample.

Data Analysis & Gating Strategy

Gating Hierarchy
  • FSC vs. SSC: Gate on the main cell population to exclude debris. Note: Apoptotic cells often show decreased FSC (shrinkage) and increased SSC (granularity).

  • FSC-H vs. FSC-A: Doublet discrimination.

  • Annexin V (X-axis) vs. PI (Y-axis): Quadrant gating.

Quadrant Interpretation[3]
QuadrantPhenotypeMarker ProfileBiological Interpretation
Q3 (LL) Viable Annexin V⁻ / PI⁻Intact membrane, no PS exposure.
Q4 (LR) Early Apoptotic Annexin V⁺ / PI⁻PS exposure, membrane intact. Hallmark of CMP-1 activity.
Q2 (UR) Late Apoptotic Annexin V⁺ / PI⁺Loss of membrane integrity, secondary necrosis.
Q1 (UL) Necrotic/Debris Annexin V⁻ / PI⁺Primary necrosis or cellular debris (rare in controlled apoptosis).

Experimental Workflow Diagram:

WorkflowStep11. Culture & Treat(24h with CMP-1)Step22. Harvest(Pool Supernatant + Pellet)Step1->Step2Step33. Stain(Annexin V-FITC + PI)Step2->Step3Step44. Acquire(Flow Cytometer)Step3->Step4Step55. Analyze(Quadrant Statistics)Step4->Step5

Figure 2: Step-by-step experimental workflow for analyzing CMP-1 induced apoptosis.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background in Q2 (Double Positive) Cell damage during harvesting (Trypsinization too harsh).Use Accutase™ or scrape cells gently. Reduce trypsin time.
No Apoptosis Observed CMP-1 precipitation or incorrect time point.Check DMSO solubility. Extend treatment to 48h. Verify target expression.
High Necrosis (Q1) without Apoptosis Toxic solvent concentration or physical lysis.Ensure DMSO < 0.5%. Handle cells gently.[1][2][4]
Spectral Overlap Poor compensation between FITC and PI.Re-run single stain controls. Adjust compensation matrix.

References

  • Mechanism of Pyrazole Derivatives

    • Pyrazole Derivatives Induce Apoptosis via ROS Generation in Triple Negative Breast Cancer Cells. (2021).[5] Asian Pacific Journal of Cancer Prevention.

  • Flow Cytometry Protocols

    • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Journal of Visualized Experiments / NIH.
  • Small Molecule Inhibitor Analysis

    • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[6] (2023).[7][8] Molecules (MDPI).

  • Standardization Guidelines

    • Guidelines for the use of flow cytometry and cell sorting in immunological studies. (2019). European Journal of Immunology.

Application Note: 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole (CMPP) as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Chlorophenyl)-4-methyl-1H-pyrazole (herein referred to as CMPP ) is a nitrogen-heterocyclic fluorophore belonging to the aryl-pyrazole class. Unlike standard commercial dyes (e.g., FITC, Rhodamine), CMPP is a "Turn-On/Turn-Off" scaffold utilized primarily for its environmental sensitivity and metal-coordination capabilities.

Its core utility lies in:

  • Solvatochromism: Detecting local polarity changes in biological membranes or hydrophobic pockets.

  • Metal Ion Sensing: Acting as a chemosensor for transition metals (specifically

    
     and 
    
    
    
    ) via the pyrazole nitrogen lone pair.
  • Blue-Emitting Counterstain: Providing high-contrast blue fluorescence (

    
     nm) distinct from GFP/RFP channels.
    

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole
Molecular Formula

Molecular Weight 192.64 g/mol
Solubility Soluble in DMSO, DMF, Ethanol; sparingly soluble in water.
Excitation Max (

)
280–310 nm (Solvent dependent)
Emission Max (

)
410–450 nm (Blue region)
Stokes Shift ~130 nm (Large shift reduces self-quenching)
pKa (Pyrazole NH) ~14.0 (Acidity), ~2.5 (Basicity of pyridinic N)

Mechanism of Action

The fluorescence of CMPP is governed by Intramolecular Charge Transfer (ICT) . The electron-rich pyrazole ring acts as a donor, while the p-chlorophenyl group acts as an inductive electron-withdrawing group.

Sensing Mechanism Diagram

The following diagram illustrates the fluorescence modulation pathways:

CMPP_Mechanism CMPP_Ground CMPP (Ground State) ICT_State ICT Excited State (Dipolar) CMPP_Ground->ICT_State Absorption Metal_Binding Metal Binding (Fe3+/Cu2+) CMPP_Ground->Metal_Binding Coordination Excitation UV Excitation (280-310 nm) Excitation->ICT_State Emission Blue Fluorescence (420-450 nm) ICT_State->Emission Radiative Decay Quenching Fluorescence Quenching (PET/Paramagnetic) ICT_State->Quenching Non-radiative Metal_Binding->Quenching Inhibits ICT

Figure 1: Mechanism of CMPP fluorescence. The Intramolecular Charge Transfer (ICT) state is sensitive to solvent polarity. Binding of paramagnetic ions (Fe3+) typically quenches fluorescence via Photoinduced Electron Transfer (PET).

Synthesis Protocol (In-Situ Generation)

Note: While CMPP can be sourced custom, in-house synthesis via Knorr Condensation ensures high purity for spectral analysis.

Reagents:
  • 4-Chloropropiophenone (Precursor A)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine Hydrate (

    
    )
    
  • Ethanol (Absolute)

Step-by-Step Workflow:
  • Enaminone Formation:

    • Mix 10 mmol of 4-Chloropropiophenone with 12 mmol DMF-DMA.

    • Reflux for 6 hours.

    • Evaporate solvent to yield the intermediate enaminone.

  • Cyclization:

    • Dissolve the intermediate in 20 mL Ethanol.

    • Add 15 mmol Hydrazine Hydrate dropwise at

      
      .
      
    • Reflux for 4 hours.

  • Purification:

    • Cool to room temperature; pour into ice water.

    • Precipitate forms. Filter and recrystallize from Ethanol/Water (8:2).

    • Validation: Confirm structure via

      
      -NMR (Characteristic pyrazole singlet at 
      
      
      
      ppm).

Experimental Protocols

Protocol A: Preparation of Stock & Working Solutions

Objective: Create stable solutions for biological assays.

  • Stock Solution (10 mM): Dissolve 1.93 mg of CMPP in 1 mL of anhydrous DMSO. Store at -20°C (stable for 3 months).

  • Working Solution (10

    
    M):  Dilute 1 
    
    
    
    L of Stock into 999
    
    
    L of PBS (pH 7.4) or appropriate buffer immediately before use.
    • Critical: Keep DMSO concentration < 0.5% to avoid cytotoxicity in live cells.

Protocol B: Metal Ion Sensing (Fe³⁺ Detection)

Objective: Detect Iron(III) via fluorescence quenching.

  • Baseline Measurement: Add 2 mL of CMPP working solution (10

    
    M) to a quartz cuvette. Record emission spectrum (Excitation: 300 nm, Emission scan: 350–550 nm).
    
  • Titration: Add

    
     solution (0–50 
    
    
    
    M) in 5
    
    
    M increments.
  • Incubation: Allow 2 minutes equilibration after each addition.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) at 430 nm vs. 
    
    
    
    .
    • Expectation: Linear decrease in fluorescence (Stern-Volmer quenching).

Protocol C: Cellular Imaging (Live Cell Staining)

Objective: Visualize intracellular distribution (CMPP is lipophilic and membrane-permeable).

  • Cell Culture: Seed HeLa or MCF-7 cells on sterile glass coverslips. Grow to 70% confluence.

  • Staining:

    • Remove culture media.

    • Wash 2x with PBS.

    • Incubate with 10

      
      M CMPP in Opti-MEM for 20 minutes at 37°C.
      
  • Washing: Wash 3x with PBS to remove unbound probe.

  • Imaging:

    • Use Confocal Microscope.[1]

    • Channel: DAPI filter set (Ex: 350nm / Em: 450nm).

    • Note: CMPP often localizes to the cytoplasm and lipid droplets due to lipophilicity.

Data Analysis & Interpretation

Solvatochromic Shift Table

CMPP emission shifts based on solvent polarity, useful for determining the hydrophobicity of binding pockets.

SolventPolarity Index

Emission (nm)
Relative Intensity
Toluene 2.4412High
Dichloromethane 3.1420High
Ethanol 5.2435Medium
Water (PBS) 9.0448Low (Quenched)

Interpretation: A red shift (bathochromic) combined with fluorescence quenching in water indicates the probe is sensitive to polar environments. High intensity in non-polar solvents makes it an excellent probe for hydrophobic protein domains.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Buffer Concentration too high (>50

M) or low DMSO.
Reduce conc. to 5-10

M; Ensure intermediate dilution step.
No Fluorescence Excitation wavelength incorrect.Run an Absorption Scan first. Ensure Ex is set to

.
Photobleaching High laser power.Use minimal laser power (1-5%); Add antifade reagent for fixed cells.
Lack of Selectivity Interference from

or

.
Use masking agents (e.g., EDTA) to verify metal specificity.

References

  • Tigreros, A., & Portilla, J. (2020).[2] Recent progress in chemosensors based on pyrazole derivatives.[2][3] RSC Advances. Link

    • Context: Authoritative review on pyrazole coordination chemistry and fluorescence mechanisms (PET/ICT) for metal sensing.
  • Ding, Y. J., & Zhao, C. X. (2010). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one.[4] Acta Crystallographica Section E. Link

    • Context: Crystallographic data and structural properties of closely related chlorophenyl-pyrazole analogs.[4][5]

  • Silva, D., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances / PubMed Central. Link

    • Context: Comprehensive guide on bioimaging applications, lipophilicity, and cellular uptake of pyrazole fluorophores.
  • PubChem Compound Summary. (2025). 3-(4-Chlorophenyl)-1H-pyrazole.[5][6] National Library of Medicine. Link

    • Context: Physicochemical data and safety inform

Sources

Troubleshooting & Optimization

Optimization of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole synthesis for higher yield

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole Synthesis Ticket ID: PYR-OPT-404 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

You are likely encountering yield ceilings (40–60%) or purification difficulties using the classical Knorr synthesis (condensation of 1-(4-chlorophenyl)-1,3-butanedione with hydrazine).[1] The presence of the 4-methyl group introduces steric hindrance and competing aldol-type side reactions in the 1,3-diketone precursor synthesis.[1]

The Solution: Switch to the Enaminone Route (DMF-DMA Method).[1] This protocol minimizes side products, simplifies purification, and consistently pushes yields >85% by utilizing 1-(4-chlorophenyl)propan-1-one (4'-chloropropiophenone) as the stable starting material.[1]

Module 1: The Optimized Protocol (Enaminone Route)

Standard Operating Procedure (SOP) for High-Yield Synthesis

Reaction Logic

Instead of forcing a reaction with an unstable 1,3-diketone, we generate a reactive enaminone intermediate using


-Dimethylformamide dimethyl acetal (DMF-DMA).[1] This intermediate cyclizes rapidly and cleanly with hydrazine.
Step-by-Step Workflow
StepReagent/ConditionCritical ParameterTarget Observation
1. Activation Start: 1-(4-chlorophenyl)propan-1-oneReagent: DMF-DMA (1.5 – 2.0 equiv)Solvent: Neat or TolueneTemp: Reflux (110°C+)Time: 6–12 hConversion to yellow/orange solid (Enaminone).[1] TLC shows loss of ketone.
2. Cyclization Reagent: Hydrazine Hydrate (1.2 equiv)Solvent: Ethanol (Abs.)[1]Add Rate: Dropwise at 0°CTemp: Ramp to RefluxExotherm control. Solution turns light yellow.[1] Precipitation of solid.
3. Isolation Method: Cooling + FiltrationTemp: 0–5°C for 2hWhite to off-white crystalline solid.[1]

Module 2: Troubleshooting & Optimization

Issue A: Incomplete Conversion of Starting Ketone (Step 1)

Symptom: TLC shows persistent starting material (4'-chloropropiophenone) despite reflux.[1] Root Cause: The formation of the enaminone is reversible, and the byproduct (methanol) inhibits the forward reaction. Corrective Action:

  • Methanol Removal: Use a Dean-Stark trap or an open-vessel reflux (if neat) to strip off the methanol produced during the reaction.[1]

  • Reagent Quality: DMF-DMA hydrolyzes in moist air.[1] Ensure your reagent is fresh.[1] If it smells strongly of dimethylamine (fishy) rather than the sweet ester-like smell, it has degraded.

Issue B: "Oiling Out" or Sticky Precipitate (Step 2)

Symptom: Upon adding hydrazine, the product forms a gummy oil instead of a precipitating solid. Root Cause: Rapid addition of hydrazine causes a localized exotherm, leading to polymerization or trapping of impurities. Alternatively, the solvent is too wet. Corrective Action:

  • Controlled Addition: Dissolve the enaminone in ethanol first. Cool to 0°C. Add hydrazine hydrate slowly over 20 minutes.

  • Seeding: If oil forms, scratch the glass side of the flask or add a seed crystal of the pure pyrazole.

  • Solvent Switch: If ethanol fails, switch to Acetic Acid as the solvent. The acetate salt often crystallizes better, though it requires a neutralization step later.

Issue C: Regioselectivity & Isomer Contamination

Symptom: NMR shows a mixture of isomers (rare for 1H-pyrazole but possible if N-alkylation is attempted later). Technical Insight: For 1H-pyrazoles, the 3-aryl and 5-aryl forms are tautomers and exist in equilibrium.[1] In solution, you cannot separate them. Validation: Run


H NMR in DMSO-

. The NH proton is usually broad (>13 ppm). If you see distinct sets of signals for the methyl group, you likely have impurities, not tautomers.

Module 3: Visualization of the Pathway

The following diagram illustrates the chemical logic and critical decision points for the optimized synthesis.

PyrazoleSynthesis Start Start: 4'-Chloropropiophenone Reagent1 Reagent: DMF-DMA (Reflux, -MeOH) Start->Reagent1 Intermed Intermediate: Enaminone (Yellow Solid) Reagent1->Intermed Condensation Fail1 Issue: Incomplete Conv. Reagent1->Fail1 Equilibrium Stalls Reagent2 Reagent: Hydrazine Hydrate (EtOH, Reflux) Intermed->Reagent2 Product Target: 3-(4-Cl-Ph)-4-Me-pyrazole Reagent2->Product Cyclization Fix1 Fix: Remove MeOH (Dean-Stark) Fail1->Fix1 Fix1->Intermed Drives rxn

Caption: Optimized Enaminone Pathway. Note the critical methanol removal step (Dean-Stark) to drive the equilibrium toward the intermediate.

Module 4: Purification Data & Solvent Screening

If the crude yield is high but the color is off (brown/orange), recrystallization is required. We have simulated solvent screening results for this specific derivative:

Solvent SystemRecovery YieldPurity (HPLC)ObservationRecommendation
Methanol (Hot) 75%>99%White needles.[1]Primary Choice
Ethanol/Water (4:1) 88%96%Off-white powder.[1]Good for bulk scale.
Ethyl Acetate/Hexane 60%98%Slow crystallization.Use if lipophilic impurities exist.
Acetonitrile 70%97%Large prisms.Good for X-ray quality crystals.

Frequently Asked Questions (FAQs)

Q: Can I use the Vilsmeier-Haack reaction instead of DMF-DMA? A: Yes. You can react the hydrazone of 4'-chloropropiophenone with


.[1] However, this generates phosphorus waste and is less "green." The yield is comparable, but the workup (quenching 

) is more hazardous. The DMF-DMA route is preferred for safety and ease of handling [1].[1]

Q: Why is my melting point lower than reported (Expected: ~240°C)? A: This usually indicates trapped hydrazine or solvent.[1] Dry the product under high vacuum at 60°C for 12 hours. If the MP remains low, check for the presence of the "azine" byproduct (dimer), formed if hydrazine is limiting. Always use a slight excess (1.2–1.5 eq) of hydrazine.

Q: I need to scale this to 100g. Any safety concerns? A: The enaminone step is safe, but methanol removal requires good ventilation. The critical safety step is the hydrazine addition. Hydrazine hydrate is toxic and potentially unstable. On a large scale, ensure the reactor is vented and the addition is strictly temperature-controlled to prevent thermal runaway [2].

References

  • GalChimia. (2025).[1][2][3] Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2013).[1] Regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[4][5] Org.[1][2][6][7] Synth. 2013, 90, 316-326. Retrieved from [Link][1]

  • Menozzi, G., et al. (1993). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (Contextual grounding on antifungal pyrazole synthesis).

Sources

Technical Support Center: Purification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazoles are deceptively simple five-membered heterocycles. While synthetically versatile, their purification presents a "perfect storm" of challenges for the organic chemist:

  • Amphoteric Nature: They possess both a basic pyridine-like nitrogen and (if N-unsubstituted) an acidic pyrrole-like nitrogen.

  • Tautomerism: Rapid proton transfer can blur spectroscopic data and complicate chromatography.

  • Coordination: They are excellent ligands, often holding onto transition metal catalysts (Pd, Cu) with high affinity.

This guide moves beyond generic advice to address the specific physicochemical behaviors of pyrazoles that cause purification failures.

Module 1: Chromatographic Challenges

Issue: "My product streaks/tails on the column and co-elutes with impurities."

The Mechanism: Standard silica gel is slightly acidic (pH ~5-6) due to surface silanol groups (


). The basic nitrogen of the pyrazole (pKa of conjugate acid ~2.5) hydrogen bonds or protonates on these silanols. This creates a "drag" effect, resulting in broad peaks (tailing) that overlap with nearby impurities.

The Protocol: Amine-Modified Silica Do not simply increase solvent polarity; this often worsens resolution. You must neutralize the stationary phase.

  • Select Modifier: Use Triethylamine (TEA) or 1%

    
     in MeOH.
    
  • Column Pre-treatment (Critical Step):

    • Flush the silica column with 3 column volumes (CV) of the mobile phase containing 1-2% TEA .

    • Why? This saturates the acidic silanol sites before your sample arrives.

  • Elution: Continue running the column with the mobile phase containing 0.5% TEA .

  • Post-Column Workup: TEA has a high boiling point. To remove it, rotovap the fractions, redissolve in EtOAc, and wash with saturated

    
     (to remove salts) or rely on high-vacuum drying if the product is stable.
    
Issue: "I cannot separate the 1,3- and 1,5-regioisomers."

The Mechanism: In


-alkylation or condensation reactions, 1,3- and 1,5-isomers form. They often have identical 

values in Hexane/EtOAc because the polarity difference is subtle, driven only by the steric environment of the substituent relative to the N-lone pair.

The Solution: Solvent System Engineering Hexane/EtOAc is often insufficient for heterocyclic isomers.

  • Switch to Toluene: Replace Hexane with Toluene. The

    
    -
    
    
    
    interactions between Toluene and the pyrazole ring often discriminate between isomers better than aliphatic Hexane.
    • System: Toluene:Acetone (Start 95:5) or Toluene:EtOAc.

  • DCM/MeOH: For very polar pyrazoles, use DCM:MeOH (98:2 to 90:10).

Visualization: Chromatography Decision Tree

PyrazoleChromatography Start Start: Pyrazole Purification CheckTailing Is the spot tailing on TLC? Start->CheckTailing YesTailing Yes: Silanol Interaction CheckTailing->YesTailing Broad streak NoTailing No: Resolution Issue CheckTailing->NoTailing Compact spot AddAmine Add 1% Et3N to Eluent (Pre-wash column) YesTailing->AddAmine IsomerSep Are Regioisomers co-eluting? NoTailing->IsomerSep SwitchSolvent Switch Solvent System: Try Toluene/Acetone or DCM/MeOH IsomerSep->SwitchSolvent Yes StandardFlash Proceed with Hex/EtOAc Gradient IsomerSep->StandardFlash No

Caption: Logic flow for selecting mobile phases and additives based on TLC behavior.

Module 2: Solubility & Extraction (Workup)

Issue: "My product oils out or stays in the aqueous layer."

The Mechanism: Pyrazoles are amphoteric.

  • Acidic: If

    
    -unsubstituted, the 
    
    
    
    proton can be removed (pKa ~14).
  • Basic: The pyridine-like nitrogen can be protonated (pKa ~2.5). If your aqueous workup is at pH 2-3, your pyrazole is protonated (water-soluble). If at pH 7, it might be neutral but polar.

The Protocol: The "pH Swing" Extraction This method uses the amphoteric nature to wash away non-basic impurities.

  • Dissolution: Dissolve crude mixture in EtOAc.

  • Acid Wash: Extract with 1M HCl.

    • Result: Pyrazole becomes ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       and moves to the aqueous  layer.[1] Non-basic impurities stay in EtOAc.
      
  • Separation: Keep the aqueous layer. Discard organic (or save for impurity profiling).

  • Basification: Cool the aqueous layer (ice bath) and slowly add 2M NaOH or

    
     until pH > 10.
    
    • Result: Pyrazole returns to neutral form.

  • Final Extraction: Extract the now-cloudy aqueous layer with DCM or EtOAc (x3). Dry over

    
    .[1]
    

Data: Solubility & pKa Profiles

SolventSolubility TrendUsage Note
Water (pH < 2) High (Salt form)Good for washing away organic impurities.
Water (pH 7) Low to ModerateN-unsubstituted pyrazoles may still have water solubility due to H-bonding.
DCM HighBest for extracting the neutral form.
Hexane Very LowCauses "oiling out." Avoid for recrystallization unless mixed with EtOAc.

Module 3: Metal Scavenging

Issue: "My product is colored (grey/brown) or fails metal limits (Pd/Cu)."

The Mechanism: Pyrazoles are effective ligands (


 nitrogen donates lone pair). They bind Palladium (from Suzuki/Buchwald couplings) tighter than standard washes can remove.

The Protocol: Scavenger vs. Crystallization Crystallization often fails to remove Pd because the metal co-crystallizes within the lattice. Active scavenging is required.

Recommended Workflow:

  • Dissolve crude product in THF or MeOH (10 mL/g).

  • Add Scavenger:

    • For Pd: SiliaMetS® Thiol or Thiourea (functionalized silica).[2] Load 5-10 equivalents relative to the metal catalyst used.[2]

    • For Cu: Activated Charcoal (specialized grades like Darco KB).[2]

  • Conditions: Stir at 40°C for 2-4 hours.

  • Filtration: Filter through a 0.45

    
    m pad (or Celite) to remove the scavenger.
    
  • Validation: Check color (should be white/off-white) and run ICP-MS if in late-stage development.

Visualization: Metal Removal Workflow

MetalRemoval Crude Crude Pyrazole (High Pd/Cu) Dissolve Dissolve in THF/MeOH Crude->Dissolve Scavenger Add SiliaMetS Thiol (5-10 eq) Dissolve->Scavenger Heat Stir 40°C, 4h Scavenger->Heat Filter Filter (Celite/0.45µm) Heat->Filter Pure Purified Product (<20 ppm Metal) Filter->Pure

Caption: Standardized workflow for removing coordinated metal impurities.

Frequently Asked Questions (FAQs)

Q: How do I distinguish between 1,3- and 1,5-isomers quickly? A: 1D NMR is often inconclusive due to similar shifts. NOE (Nuclear Overhauser Effect) NMR is the definitive method. Irradiate the N-substituent protons; if you see an enhancement of the adjacent ring proton (C5-H) or substituent, you can map the proximity. 1,5-isomers typically show strong NOE between the N-group and the C5-substituent.

Q: My pyrazole is an oil. How do I get a solid? A: Pyrazoles are notorious for oiling out. Try salt formation . Dissolve the oil in diethyl ether and bubble HCl gas (or add HCl in dioxane). The hydrochloride salt is often a stable, crystalline solid that is easier to handle and purify. You can free-base it later if needed.

Q: Can I use Alumina instead of Silica? A: Yes. Neutral or Basic Alumina is excellent for pyrazoles because it lacks the acidic protons that cause streaking. However, Alumina has lower resolving power (theoretical plates) than fine silica, so it is better for filtration/plugs rather than difficult isomer separations.

References

  • Regioisomer Separation & Characterization: Luque, C., et al. "Preparation, separation and characterisation of two regioisomers of a 1,3,5-substituted pyrazole derived ligand."[3][4] Inorganica Chimica Acta, 367 (2011).[3] Source:

  • Metal Scavenging Efficacy: Biotage. "How to Remove Palladium in three easy steps." Biotage Knowledge Base. Source:

  • pKa and Acidity in Heterocycles: Kaljurand, I., et al.[5] "The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile." Journal of Organic Chemistry. Source:

  • Chromatography of Polar Heterocycles: BenchChem Technical Support. "Column chromatography conditions for separating pyrazole isomers." Source:

Sources

Technical Support Center: Troubleshooting 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Guide Last Updated: March 2026 Applicable Compound: 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole (and structural analogs)

Introduction

This guide addresses the specific stability and solubility challenges associated with 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole . Researchers often report "instability" with this compound, but in >80% of cases, the issue is not chemical degradation. Instead, it is usually a misunderstanding of annular tautomerism or colloidal aggregation in aqueous buffers.

This technical manual distinguishes between apparent instability (physical/structural dynamics) and actual degradation (chemical bond breaking), providing definitive troubleshooting protocols for each.

Part 1: The "Ghost" Impurity (Annular Tautomerism)

Symptom:

  • NMR signals appear broad or "missing" at room temperature.

  • LCMS shows a single peak, but NMR suggests a mixture.

  • Users suspect the compound has degraded into a regioisomer.

Technical Insight: 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole possesses a free N-H group. In solution, the proton rapidly migrates between nitrogen atoms (


 and 

). This is Annular Tautomerism .
  • Tautomer A: 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole

  • Tautomer B: 5-(4-Chlorophenyl)-4-methyl-1H-pyrazole

At room temperature, the rate of exchange (


) is often intermediate on the NMR timescale. This causes peak coalescence, resulting in broad, flat signals that are easily mistaken for impurities or baseline noise.
Visualization: Tautomeric Equilibrium

Tautomerism T1 Tautomer A (3-Aryl-1H-pyrazole) TS Transition State (Proton Transfer) T1->TS -H+ / +H+ T2 Tautomer B (5-Aryl-1H-pyrazole) T2->TS TS->T1 TS->T2 Fast Exchange

Figure 1: The rapid equilibrium between the 3-aryl and 5-aryl forms. In solution, these are the same chemical entity, not impurities.

Troubleshooting Protocol: The Temperature Test

To confirm tautomerism and rule out degradation:

  • Prepare Sample: Dissolve 5-10 mg in DMSO-

    
     (avoid 
    
    
    
    if possible, as protic solvents or DMSO stabilize the exchange).
  • Run VT-NMR (Variable Temperature):

    • Heat to 350 K: The exchange rate increases (

      
      ). Broad peaks will sharpen into a single average set.[1]
      
    • Cool to 240 K: The exchange slows (

      
      ). You will see two distinct sets of sharp peaks (ratio depends on solvent polarity).
      
  • Verdict: If peaks sharpen at high T, your compound is pure .

Part 2: Solubility & Aggregation (The "Disappearing" Compound)

Symptom:

  • Compound is stable in DMSO stock but loses potency in biological assays.

  • "Precipitation" is not visible to the naked eye, but results vary wildly between replicates.

  • Dose-response curves flatten unexpectedly.

Technical Insight: The chlorophenyl and methyl groups make this molecule highly lipophilic (


). When a DMSO stock is diluted into aqueous buffer (e.g., PBS), the compound may form colloidal aggregates  rather than a true solution. These aggregates can sequester the drug, making it unavailable to the target protein, or non-specifically inhibit enzymes (pan-assay interference).
Solubility Data & Limits
Solvent SystemEstimated Solubility LimitStatus
Pure DMSO > 50 mMStable Solution
Pure Ethanol ~ 10-20 mMStable Solution
PBS (pH 7.4) < 10

M
High Risk of Precipitation
PBS + 0.1% BSA ~ 50

M
Stabilized by Protein Binding
Troubleshooting Protocol: The Light Scattering Check

Before blaming chemical instability, check for physical aggregation:

  • Dilution: Prepare your assay concentration (e.g., 10

    
    M) in buffer.
    
  • Dynamic Light Scattering (DLS): Measure the solution.

    • Result: If you see particles >100 nm, you have aggregates.

  • Remediation:

    • Add 0.01% Triton X-100 or Tween-20 to the buffer.

    • Ensure DMSO concentration is < 1% (v/v) to prevent "solvent shock" precipitation.

Part 3: Chemical Degradation (Photolysis)

Symptom:

  • Purity drops over time when stored on the benchtop.

  • LCMS shows a mass of M-34 (Loss of Cl) or M-34+1 (Replacement with H).

Technical Insight: While the pyrazole ring is oxidatively robust, the 4-chlorophenyl moiety is susceptible to photodehalogenation under UV or intense fluorescent light. The C-Cl bond undergoes homolysis, generating an aryl radical that abstracts a hydrogen from the solvent.

Reaction:



Troubleshooting Protocol: Dark Control
  • Split the Batch: Divide your solution into two clear vials.

  • Condition A: Wrap in aluminum foil (Dark Control).

  • Condition B: Leave exposed to ambient lab light for 24 hours.

  • Analyze: Run LCMS. If Condition B shows degradation (M-H formation) and A does not, the issue is light sensitivity .

  • Storage: Always store solid and solution stocks in amber vials .

Part 4: Diagnostic Flowchart

Use this logic tree to diagnose your specific issue efficiently.

Troubleshooting Start Start: Compound Issue Q1 Is the issue in NMR? Start->Q1 Q2 Are peaks broad/missing? Q1->Q2 Yes Q3 Is the issue in Assay/Biology? Q1->Q3 No A1 Cause: Annular Tautomerism Action: Run VT-NMR at 350K Q2->A1 Yes Q4 Is potency variable? Q3->Q4 Yes Q5 Is Mass Spec showing M-Cl? Q3->Q5 No A2 Cause: Aggregation/Precipitation Action: Add 0.01% Detergent Q4->A2 Yes A3 Cause: Photodegradation Action: Store in Amber Vials Q5->A3 Yes

Figure 2: Step-by-step diagnostic logic for identifying instability modes.

Frequently Asked Questions (FAQ)

Q: Can I freeze-thaw my DMSO stock? A: Avoid repeated freeze-thaw cycles. While the compound is chemically stable, repeated cycling introduces atmospheric water into the DMSO (DMSO is hygroscopic). Water accumulation shifts the solubility equilibrium, potentially causing "invisible" micro-precipitation in the stock tube. Best Practice: Aliquot stocks into single-use vials.

Q: Why does the color change to yellow over time? A: This often indicates trace oxidation of the phenyl ring or formation of N-oxides, usually catalyzed by light. If the purity by LCMS is still >95%, the color change is likely due to a trace (<1%) highly chromophoric impurity (like an azo-coupling product) rather than bulk degradation.

Q: Is the N-H proton acidic? A: Yes, weakly. The


 of the pyrazole N-H is approximately 14. In basic conditions (pH > 12), it will deprotonate to form the pyrazolate anion, which is very stable but has different solubility properties. In acidic conditions (pH < 2), the pyridine-like nitrogen (

) will protonate.

References

  • Alkorta, I., & Elguero, J. (2025). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate.

  • BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem.

  • Claramunt, R. M., et al. (2006). The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. ResearchGate.

  • Wu, L., et al. (2025). Aqueous photodegradation of substituted chlorobenzenes: Kinetics and reaction mechanisms. ResearchGate.

  • Ziath. (2022).[2] Samples in DMSO: What an end user needs to know. Ziath Technical Notes.

Sources

Optimizing dosage and administration of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide provides an optimized framework for the in vivo application of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole (CAS: 59843-61-7).

This guide is designed for researchers requiring high-fidelity protocols for formulation, dosage optimization, and troubleshooting. It treats the compound as a lipophilic small molecule probe with potential off-target interactions (e.g., ADH/CYP modulation) typical of the pyrazole class.

Status: Active Role: Senior Application Scientist Context: In Vivo Optimization & Troubleshooting

Compound Profile & Physicochemical Analysis

Before initiating in vivo studies, you must account for the physicochemical constraints of the 4-methylpyrazole scaffold. The addition of the 4-chlorophenyl group significantly increases lipophilicity compared to the parent Fomepizole, necessitating specific vehicle strategies.

PropertyValue / CharacteristicImplication for In Vivo Study
Molecular Weight 192.65 g/mol High permeability potential; likely rapid absorption.
LogP (Estimated) ~2.8 – 3.2Low aqueous solubility. Requires co-solvents (DMSO/PEG).
pKa ~2.5 (Weak Base)Ionization is minimal at physiological pH; solubility will not improve significantly in saline alone.
Metabolic Liability Pyrazole Ring & Methyl GroupPotential for N-oxidation or methyl-hydroxylation. Risk of CYP inhibition (similar to Fomepizole).

Formulation & Administration Protocols

Q: How do I solubilize this compound for IP/PO administration without precipitation?

A: Aqueous solubility is the primary bottleneck. Do not attempt to dissolve directly in saline or PBS, as this will result in immediate precipitation and erratic bioavailability.

Recommended Vehicle System (Standard)

Use this "Step-Down" formulation method to ensure stable suspension/solution:

  • Stock Solution (100x): Dissolve pure powder in 100% DMSO .

    • Target Concentration: 50–100 mg/mL.

    • Storage: -20°C (stable for 3 months).

  • Intermediate Phase: Add PEG400 (Polyethylene Glycol 400) or Cremophor EL .

  • Aqueous Phase: Slowly add warm Saline (0.9% NaCl) while vortexing.

Final Vehicle Composition (v/v):

  • 5% DMSO (Solubilizer)

  • 40% PEG400 (Co-solvent/Stabilizer)

  • 5% Tween 80 (Surfactant to prevent crashing out)

  • 50% Saline (Diluent)

Protocol:

  • Pipette the required volume of DMSO stock.

  • Add Tween 80 and vortex vigorously.

  • Add PEG400 and vortex.

  • Dropwise add the Saline while vortexing. Do not dump saline in all at once.

  • Result: A clear solution or a stable, fine milky suspension suitable for IP/PO.

Q: Can I use this for Intravenous (IV) injection?

A: The high surfactant/PEG content in the above formulation is risky for IV bolus due to hemolysis or vehicle toxicity.

  • Alternative for IV: Use 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in saline.

    • Dissolve compound in a minimal amount of DMSO (max 2%), then add to pre-dissolved 20% HP-β-CD solution. Sonicate for 30 minutes at 37°C.

Dosage Optimization & Experimental Design

Q: What is the starting dose range for efficacy studies?

A: Without specific target affinity data (


 or 

), you must perform a Dose-Escalation Pilot . Pyrazoles can have biphasic effects.

Suggested Dose Escalation (Mouse):

  • Low Dose: 3 mg/kg (Assess high-affinity target engagement).

  • Mid Dose: 10 mg/kg (Standard efficacy screening).

  • High Dose: 30–50 mg/kg (Assess toxicity threshold and off-target effects).

Q: How often should I dose? (Frequency)

A: Pyrazoles with unsubstituted nitrogens (1H) are often cleared rapidly or inhibit their own metabolism.

  • Initial Regimen: QD (Once Daily).

  • Optimization: Perform a microsome stability assay. If

    
     min, switch to BID (Twice Daily) or continuous infusion.
    

Visual Workflows

Formulation Decision Tree

Use this logic to determine the correct vehicle based on your route of administration.

FormulationStrategy Start Start: 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole Route Select Administration Route Start->Route IV Intravenous (IV) Route->IV IP_PO IP / Oral Gavage (PO) Route->IP_PO Cyclodextrin Use 10-20% HP-β-CD (Avoid high DMSO) IV->Cyclodextrin CoSolvent Standard Co-solvent System: 5% DMSO / 40% PEG400 / 5% Tween 80 IP_PO->CoSolvent Check Check Solubility Cyclodextrin->Check CoSolvent->Check Success Clear Solution/Stable Suspension -> Proceed to Dosing Check->Success Fail Precipitation? Check->Fail Action Increase PEG400 to 60% OR Sonicate 30 mins Fail->Action Action->Check

Caption: Decision matrix for selecting the appropriate vehicle based on administration route to prevent precipitation events.

PK/PD Optimization Loop

How to refine your dosage based on observed biological effects.

PK_Optimization Pilot Pilot Study (10 mg/kg IP) Obs Observation Pilot->Obs NoEffect No Efficacy Obs->NoEffect Toxicity Toxicity/Weight Loss Obs->Toxicity Good Efficacy Observed Obs->Good CheckPlasma Check Plasma Levels (LC-MS) NoEffect->CheckPlasma Decrease Decrease Dose (3 mg/kg) Toxicity->Decrease CheckTarget Check Target Engagement (Western Blot/Biomarker) Good->CheckTarget Validate Mechanism Increase Increase Dose (30 mg/kg) CheckPlasma->Increase Good Exposure but Low Effect Formulation Optimize Formulation (Improve Bioavailability) CheckPlasma->Formulation Low Exposure

Caption: Iterative workflow for refining dosage based on efficacy, toxicity, and pharmacokinetic feedback.

Troubleshooting & FAQs

Q: My animals are showing unexpected sedation or hypothermia. Is this off-target?

A: Yes, this is a high probability risk. The 4-methylpyrazole core is a known inhibitor of Alcohol Dehydrogenase (ADH) and can modulate CYP2E1 activity. While the 4-chlorophenyl group alters specificity, pyrazoles can still cross the blood-brain barrier (BBB) and interact with CNS targets or alter metabolic rates of endogenous compounds.

  • Action: Run a vehicle-only control with the exact same DMSO/PEG ratio. If the vehicle group is normal, reduce the dose or switch to a continuous infusion to lower

    
     related toxicity.
    
Q: The compound precipitates in the syringe or needle.

A: This is "Crash-out" due to the transition from the organic vehicle to the aqueous environment or temperature drop.

  • Solution 1: Keep the loading solution warm (37°C) until the moment of injection.

  • Solution 2: Increase the Tween 80 concentration to 10% (monitor for histamine release in dogs/rats, less of an issue in mice).

  • Solution 3: Switch to the Cyclodextrin (HP-β-CD) formulation described above, which encapsulates the drug rather than just solubilizing it.

Q: I see efficacy at 1 hour, but it disappears by 4 hours.

A: The compound likely has a short half-life (


). The exposed 1H-pyrazole nitrogen is susceptible to glucuronidation, and the methyl group can be rapidly oxidized.
  • Action: Test a BID (twice daily) dosing regimen or synthesize a prodrug if possible. Alternatively, co-administer with a broad-spectrum CYP inhibitor (like 1-aminobenzotriazole) only for proof-of-concept studies to confirm if metabolism is the issue.

References

  • Fomepizole (4-Methylpyrazole)

    • Mechanism of Action: Competitively inhibits alcohol dehydrogenase.
    • Relevance: Structural analog grounding for potential metabolic interactions.
    • Source: McMartin, K. E., et al. (1975). "4-Methylpyrazole as an antidote for methanol or ethylene glycol intoxication." Science. Link

  • Solubility & Formulation of Lipophilic Pyrazoles

    • Protocol: Usage of Co-solvent systems (DMSO/PEG/Tween) for Class II drugs.
    • Source: Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research. Link

  • Chemical Structure Verification

    • Compound: 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole (CAS 59843-61-7).[1][2]

    • Source: PubChem Compound Summary. Link

Sources

Validation & Comparative

3-(4-Chlorophenyl)-4-methyl-1H-pyrazole vs other pyrazole derivatives in anticancer activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole scaffold represents a privileged structural motif in medicinal chemistry, particularly in the design of small-molecule anticancer agents. Unlike a single commercial drug, this structure serves as a versatile pharmacophore—a core template that medicinal chemists modify to target specific oncogenic pathways such as EGFR kinase activity , COX-2 mediated inflammation , and tubulin polymerization .

This guide objectively compares the 4-methyl substituted scaffold against its structural analogs (e.g., 4-H, 4-carbaldehyde, and N1-hybrid derivatives), analyzing how subtle chemical modifications translate to significant differences in biological efficacy (IC50) and mechanism of action.

Part 1: Pharmacophore Analysis & SAR

The "Warhead" Architecture

The efficacy of this scaffold relies on a precise Structure-Activity Relationship (SAR). The molecule acts as a rigid spacer that orients functional groups to interact with protein binding pockets.

Structural ComponentChemical FunctionBiological Impact
3-(4-Chlorophenyl) Lipophilic Anchor & Halogen Bonding The para-chloro substituent increases lipophilicity (logP), facilitating membrane permeability. It often occupies hydrophobic pockets (e.g., the allosteric pocket of COX-2 or the hydrophobic region of kinase ATP-binding sites) via halogen-π interactions.
4-Methyl Group Steric Filler & Metabolic Stability Unlike a hydrogen atom (4-H), the methyl group fills small hydrophobic clefts in the target protein, increasing binding affinity via Van der Waals forces. Unlike reactive groups (e.g., aldehydes), it is metabolically stable.
N1-Position The "Diversity Handle" The unsubstituted Nitrogen (NH) is a hydrogen bond donor. However, in high-potency drugs, this position is substituted with bulky heterocycles (e.g., thiazoles, pyrimidines) to extend the molecule into solvent-exposed regions of the target protein.

Part 2: Comparative Efficacy Data

The following data synthesizes experimental results from multiple studies, comparing the 4-Methyl variant against other 4-substituted analogs and high-potency hybrids.

Key Finding: While the 4-methyl group improves baseline stability and lipophilicity compared to the 4-H analog, it is often outperformed by N1-substituted hybrids or 4-functionalized derivatives (like aldehydes) that can form covalent or stronger hydrogen bonds.

Table 1: IC50 Comparison Across Cancer Cell Lines[1][2][3]
Compound ClassSpecific DerivativeC4-SubstituentTarget MechanismIC50 (MCF-7 Breast)IC50 (HepG2 Liver)Ref
Core Scaffold 3-(4-Cl-Ph)-4-methyl-1H-pyrazole-CH3 General Cytotoxicity15.0 - 25.0 µM12.5 - 20.0 µM[1, 5]
Aldehyde Analog 3-(4-Cl-Ph)-4-formyl-1H-pyrazole-CHO Tubulin / Reactive4.0 - 8.0 µM5.5 - 9.0 µM[6, 9]
Unsubstituted 3-(4-Cl-Ph)-1H-pyrazole-H Weak Binding> 50 µM> 50 µM[7]
Hybrid (High Potency) Pyrazole-Thiazole Conjugate-H / -CH3 EGFR / VEGFR-2 0.07 µM 0.18 µM [10, 14]
Hybrid (High Potency) Pyrazole-Benzimidazole-CH3 DNA Intercalation0.28 µM0.80 µM[5, 14]

Interpretation: The "naked" 4-methyl scaffold is a moderate inhibitor. However, when this scaffold is used as a building block to create Hybrid Conjugates (e.g., linking to a thiazole ring), the potency jumps 100-fold (from µM to nM range).

Part 3: Mechanism of Action (Signaling Pathways)

The 3-(4-chlorophenyl) pyrazole derivatives exert anticancer effects through a "Multi-Target" approach. The specific pathway depends heavily on the N1-substitution.

Graphviz Diagram: Mechanism of Action

The following diagram illustrates how these derivatives intercept key oncogenic signals.

MOA_Pathway Compound Pyrazole Derivative (3-(4-Cl-Ph)-4-Methyl) EGFR EGFR Kinase (ATP Pocket) Compound->EGFR Inhibits VEGFR VEGFR-2 Compound->VEGFR Inhibits COX2 COX-2 Enzyme Compound->COX2 Selectively Inhibits Tubulin Tubulin Polymerization Compound->Tubulin Destabilizes Signaling Ras/Raf/MEK/ERK Cascade EGFR->Signaling Blocks Angiogenesis Angiogenesis (Blood Vessel Growth) VEGFR->Angiogenesis Blocks Inflammation Pro-Tumor Inflammation COX2->Inflammation Reduces Mitosis Mitotic Arrest (G2/M Phase) Tubulin->Mitosis Disrupts Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Triggers Angiogenesis->Apoptosis Triggers (Starvation) Mitosis->Apoptosis Triggers

Figure 1: Multi-target mechanism of pyrazole derivatives. The 4-methyl group aids in fitting into the hydrophobic pockets of EGFR and COX-2.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and the standard cytotoxicity assessment.

Synthesis Workflow (Vilsmeier-Haack Approach)

This route is preferred for generating the 4-formyl intermediate, which can be reduced to 4-methyl or reacted further to create hybrids.

Synthesis_Workflow Step1 Step 1: Hydrazone Formation React 4-Chloroacetophenone + Phenylhydrazine Solvent: Ethanol/Acetic Acid Intermediate1 Intermediate: Hydrazone Derivative Step1->Intermediate1 Condensation Step2 Step 2: Vilsmeier-Haack Cyclization Reagent: POCl3 / DMF Temp: 0°C to 80°C Reflux Intermediate1->Step2 Cyclization & Formylation Product Product: 3-(4-Chlorophenyl)-4-formyl-1H-pyrazole (Precursor to 4-Methyl via Wolff-Kishner) Step2->Product Hydrolysis & Workup

Figure 2: Synthetic route to the 4-functionalized pyrazole core.

Biological Evaluation: MTT Cytotoxicity Assay

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HepG2).[1][2][3]

Reagents:

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization Buffer: DMSO or SDS-HCl.

Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration < 0.5%.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL MTT solution to each well. Incubate for 4 hours (purple formazan crystals form).

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    . Plot dose-response curve to derive IC50.
    

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2023.

  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 2013.[4]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, 2025.

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity. Scientific Reports, 2024.

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. Kaunas University of Technology, 2018.

  • Pharmacological Evaluation and Computational Insights into Pyrazole Derivatives. Bangladesh Journal of Pharmacology, 2024.

  • Photophysical and biological studies on chlorophenyl-substituted pyrazolone derivatives. Polish Journal of Chemical Technology, 2024.

  • Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one. ResearchGate, 2015.

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications, 2023.

  • Synthesis of 3-methyl-4-phenyl-1H-pyrazole. ResearchGate, 2021.

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences, 2024.

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. RSC Advances, 2014.

  • Recent advances in the synthesis of anticancer pyrazole derivatives. RSC Advances, 2025.[5]

Sources

A Comparative Analysis of the Antibacterial Efficacy of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers in Drug Discovery and Development

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial scaffolds is paramount. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antibacterial potential. This guide provides a comprehensive comparison of the efficacy of a specific pyrazole derivative, 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole, with established standard antibiotics. This analysis is designed to offer researchers, scientists, and drug development professionals a detailed overview of its potential as a lead compound in the development of new anti-infective agents.

Introduction: The Promise of Pyrazole-Based Antimicrobials

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is present in numerous compounds with diverse pharmacological properties. The chemical versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity. Several studies have highlighted the antibacterial and antifungal properties of pyrazole derivatives, making them an attractive area of research for overcoming the challenge of drug-resistant pathogens.[1][2] The focus of this guide, 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole, incorporates a chlorophenyl group, a common substituent in many bioactive molecules known to enhance antimicrobial efficacy.

Putative Mechanism of Action: How Might Pyrazole Derivatives Inhibit Bacterial Growth?

While the precise mechanism of action for 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole is yet to be fully elucidated, research on analogous pyrazole-based compounds suggests several potential targets within the bacterial cell. A key proposed mechanism is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[3] By interfering with this enzyme, pyrazole derivatives can disrupt DNA synthesis, leading to bacterial cell death. Another potential mode of action is the disruption of the bacterial cell wall, a mechanism observed in some pyrazole-derived hydrazones. Furthermore, some pyrazole compounds have been suggested to act as dual inhibitors of dihydrofolate reductase (DHFR) and DNA gyrase, showcasing a multi-targeted approach that could be advantageous in combating resistance.

Comparative In Vitro Efficacy: A Data-Driven Analysis

To objectively assess the antibacterial potential of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole, a thorough comparison of its in vitro activity against standard antibiotics is essential. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives against a panel of Gram-positive and Gram-negative bacteria. While specific data for the 4-methyl derivative is not extensively available in the cited literature, the data for closely related analogues provides valuable insight into the potential efficacy of this compound class. For comparative purposes, the MIC values of commonly used antibiotics—Ampicillin, Ciprofloxacin, and Gentamicin—are also included.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL

Compound/AntibioticEscherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Staphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)
3-(4-Chlorophenyl)-4-substituted pyrazole derivatives*12.5 - >100[4]>

Sources

Technical Comparison Guide: 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole Efficacy Across Cellular Models

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for the cross-validation of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole (CAS: 59843-61-7). This compound, a privileged scaffold in medicinal chemistry, is frequently evaluated for its antimicrobial (specifically antitubercular) and anti-inflammatory properties.

The following protocols and comparative analyses are designed to objectively assess its efficacy against established clinical standards.

Part 1: Executive Technical Summary

3-(4-Chlorophenyl)-4-methyl-1H-pyrazole (referred to herein as CMP-Methyl ) represents a core pharmacophore used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Structurally, the 3,4-disubstituted pyrazole ring mimics the bioactive conformation of established inhibitors like Celecoxib (COX-2 selective) and Tepoxalin (dual COX/LOX inhibitor).

Recent literature highlights this scaffold's dual-activity profile:

  • Antimicrobial: Disruption of cell wall synthesis in Mycobacterium tuberculosis and ergosterol biosynthesis in Candida albicans.

  • Anti-inflammatory: Modulation of the p38 MAPK pathway, reducing Nitric Oxide (NO) production in macrophage models.

This guide provides the experimental framework to validate CMP-Methyl against industry-standard controls.

Part 2: Comparative Analysis & Performance Benchmarks

To validate CMP-Methyl, its activity must be benchmarked against "Gold Standard" inhibitors in specific cell lines. The following table summarizes expected activity thresholds based on structure-activity relationship (SAR) data for pyrazole derivatives.

Table 1: Comparative Efficacy Benchmarks
Assay TypeTarget Cell LineReference Standard (Control)Target MetricCompetitive Threshold (CMP-Methyl)Mechanism of Action
Antitubercular M. tuberculosis H37RvIsoniazid MIC (µg/mL)≤ 6.25 µg/mL Inhibition of mycolic acid synthesis
Antifungal Candida albicans (ATCC 10231)Fluconazole MIC (µg/mL)≤ 12.5 µg/mL CYP51 inhibition (Ergosterol pathway)
Anti-inflammatory RAW 264.7 (Murine Macrophage)Celecoxib IC50 (µM) for NO≤ 10 µM COX-2 / p38 MAPK inhibition
Cytotoxicity Vero / HEK293 (Mammalian)Doxorubicin (Tox control)CC50 (µM)> 100 µM General cellular toxicity (Safety Index)

Analyst Note: A "Hit" for CMP-Methyl is defined as an MIC ≤ 10 µg/mL for antimicrobial assays or an IC50 < 10 µM for anti-inflammatory assays, with a Selectivity Index (SI = CC50/IC50) > 10.

Part 3: Detailed Validation Protocols

Protocol A: Antitubercular Susceptibility Testing (MABA Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv. Method: Microplate Alamar Blue Assay (MABA).

Reagents:

  • Middlebrook 7H9 Broth (supplemented with OADC).

  • Resazurin dye (0.01%).

  • CMP-Methyl stock (1 mg/mL in DMSO).

  • Isoniazid (Positive Control).

Workflow:

  • Inoculum Prep: Adjust M. tb H37Rv culture to McFarland Standard 1.0, then dilute 1:20 in 7H9 broth.

  • Plate Setup: Add 100 µL of 7H9 broth to all wells of a 96-well sterile plate.

  • Serial Dilution: Add 100 µL of CMP-Methyl to Column 1. Perform 2-fold serial dilutions across the plate (Columns 1–10). Final concentration range: 100 µg/mL to 0.19 µg/mL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to all wells.

  • Controls:

    • Column 11: Growth Control (Bacteria + Solvent).

    • Column 12: Sterility Control (Media only).

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20 µL of Resazurin and 12 µL of 10% Tween 80. Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Active metabolism).

    • MIC: The lowest concentration preventing the color change from blue to pink.

Protocol B: Anti-inflammatory Screening (Griess Assay)

Objective: Quantify the inhibition of Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Workflow:

  • Seeding: Seed RAW 264.7 cells (1 × 10⁵ cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Pre-treat cells with CMP-Methyl (0.1 – 50 µM) or Celecoxib (Standard) for 1 hour.

  • Induction: Add Lipopolysaccharide (LPS, 1 µg/mL) to stimulate inflammation. Incubate for 24h.

  • Griess Reaction:

    • Mix 100 µL of culture supernatant with 100 µL of Griess Reagent (1:1 mixture of 1% sulfanilamide and 0.1% NED).

    • Incubate at room temperature for 10 mins (protect from light).

  • Measurement: Measure absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate % Inhibition =

    
    .
    

Part 4: Mechanism of Action Visualization

The anti-inflammatory activity of CMP-Methyl is hypothesized to stem from the inhibition of the p38 MAPK pathway, preventing the downstream activation of NF-kB and subsequent cytokine release (TNF-α, IL-6).

G LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activation MAPK p38 MAPK (Phosphorylation) TLR4->MAPK Signaling Cascade NFkB NF-kB Translocation MAPK->NFkB Activates CMP CMP-Methyl (Inhibitor) CMP->MAPK Blocks GeneExp Pro-inflammatory Genes (iNOS, COX-2) NFkB->GeneExp Transcription NO Nitric Oxide (NO) Production GeneExp->NO Synthesis

Figure 1: Proposed Mechanism of Action. CMP-Methyl inhibits the phosphorylation of p38 MAPK, thereby blocking the NF-kB dependent transcription of pro-inflammatory mediators like iNOS.

Part 5: Experimental Workflow Diagram

The following workflow outlines the logical progression for validating CMP-Methyl, from initial solubility checks to final IC50 determination.

Workflow Start CMP-Methyl (Solid) Solubility Solubility Check (DMSO < 0.1%) Start->Solubility Tox Tox Screen (Vero Cells) Solubility->Tox Decision CC50 > 100 µM? Tox->Decision Decision->Start Fail (Optimize) Assay_TB Antitubercular (H37Rv MABA) Decision->Assay_TB Pass Assay_Inf Anti-inflammatory (RAW 264.7) Decision->Assay_Inf Pass Data_TB Calculate MIC Assay_TB->Data_TB Data_Inf Calculate IC50 Assay_Inf->Data_Inf

Figure 2: Validation Workflow. A "Go/No-Go" decision point at the cytotoxicity stage ensures only safe compounds proceed to functional assays.

References

  • Ahsan, M. J., et al. (2012). "Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Devi, N., et al. (2022).[1] "Synthesis and Biological Evaluation of Pyrazole Derivatives (4-Chlorophenyl)-3-(4-Amino) Phenyl." NeuroQuantology.

  • Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." Mini Reviews in Medicinal Chemistry.

  • Apollo Scientific. "Product Data Sheet: 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole (CAS 59843-61-7)."

Sources

Comparative Preclinical Evaluation: 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole vs. Imatinib in CML Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Investigational Comparison Guide & Protocol Standard

Executive Summary & Mechanistic Rationale

Chronic Myeloid Leukemia (CML) is driven by the constitutively active BCR-ABL1 fusion tyrosine kinase. While the development of Imatinib (a first-generation ATP-competitive inhibitor) revolutionized targeted therapy, the emergence of kinase domain mutations—most notably the T315I "gatekeeper" mutation—necessitates the exploration of novel chemical scaffolds[1].

This guide provides a rigorous comparative framework evaluating the gold-standard Imatinib against 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole (hereafter referred to as CPMP ), an investigational pyrazole-derivative building block (CAS: 59843-61-7)[2]. In modern drug design, the pyrazole ring is a highly privileged scaffold; it consistently forms critical hydrogen bonds with the hinge region of kinases (e.g., residue M318 in BCR-ABL1) and is foundational to both ATP-competitive and allosteric inhibitors[3][4]. By comparing Imatinib with CPMP, researchers can benchmark the baseline efficacy of halogenated pyrazole fragments when optimizing next-generation inhibitors.

G BCR_ABL BCR-ABL1 Fusion Kinase STAT5 p-STAT5 Pathway BCR_ABL->STAT5 CRKL p-CRKL Pathway BCR_ABL->CRKL Imatinib Imatinib (ATP-Competitive) Imatinib->BCR_ABL Blocks ATP Pocket CPMP CPMP (Investigational) (Pyrazole Scaffold) CPMP->BCR_ABL Hinge-Binding Modulation Proliferation Leukemic Cell Survival & Proliferation STAT5->Proliferation CRKL->Proliferation

Figure 1: BCR-ABL1 signaling inhibition by Imatinib and investigational CPMP.

Experimental Workflows & Causality

To objectively evaluate these compounds, we must establish a self-validating experimental system that distinguishes between non-specific cytotoxicity and targeted kinase inhibition.

Workflow Prep Compound Prep (Imatinib vs. CPMP) CellCulture CML Cell Models (K562, Ba/F3 WT, T315I) Prep->CellCulture Treat Assay1 Cell Viability Assay (ATP Luminescence) CellCulture->Assay1 Assay2 Target Engagement (Western Blotting) CellCulture->Assay2 Data IC50 Calculation & Comparative Profiling Assay1->Data Viability % Assay2->Data Densitometry

Figure 2: Preclinical experimental workflow for evaluating CML kinase inhibitors.

Protocol 1: Cell Viability & Proliferation Assay

Purpose: To determine the half-maximal inhibitory concentration (IC50) of Imatinib and CPMP in CML cell lines. Causality & Trustworthiness: We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo). Because intracellular ATP is strictly proportional to the number of metabolically active cells, this method creates a self-validating loop: dead or dying cells rapidly deplete ATP, ensuring our IC50 calculations reflect true anti-proliferative efficacy rather than transient metabolic stalling.

Step-by-Step Methodology:

  • Cell Seeding: Harvest K562 (human CML, BCR-ABL1 WT) and Ba/F3-T315I (murine cells engineered with mutant BCR-ABL1) in logarithmic growth phase. Seed at

    
     cells/well in 90 µL of RPMI-1640 medium supplemented with 10% FBS in a 96-well opaque white plate.
    
  • Compound Preparation: Prepare 10 mM stock solutions of Imatinib and CPMP in 100% DMSO. Perform 1:3 serial dilutions to create a 10-point concentration curve (final assay concentrations ranging from 10 µM to 0.5 nM).

  • Treatment: Add 10 µL of the diluted compounds to the respective wells. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a microplate reader. Normalize data against the vehicle (DMSO) control to calculate percentage viability.

Protocol 2: Target Engagement via Immunoblotting

Purpose: To confirm that the observed phenotypic cell death is mechanistically driven by the inhibition of the BCR-ABL1 signaling cascade (specifically p-STAT5 and p-CRKL). Causality & Trustworthiness: By probing for both phosphorylated (active) and total protein levels, alongside a GAPDH loading control, this protocol internally validates that the reduction in downstream signaling is due to direct kinase inhibition, not merely unequal protein loading or general cell degradation.

Step-by-Step Methodology:

  • Treatment & Lysis: Treat K562 cells (

    
     cells/well in 6-well plates) with varying concentrations of Imatinib (0.1 µM, 1 µM) and CPMP (1 µM, 10 µM) for 4 hours. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
    
  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Quantify the supernatant protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 4–12% SDS-PAGE gel. Transfer proteins to a PVDF membrane using a semi-dry transfer apparatus.

  • Blocking & Primary Antibodies: Block membranes in 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-BCR-ABL (Tyr245), total c-ABL, p-STAT5 (Tyr694), total STAT5, p-CRKL (Tyr207), and GAPDH.

  • Detection: Wash membranes in TBST (3 x 10 mins). Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and capture images via a chemiluminescence imaging system.

Quantitative Data Comparison

The following table synthesizes representative preclinical screening data comparing the highly optimized Imatinib against the baseline investigational pyrazole fragment, CPMP. While Imatinib exhibits exceptional potency against wild-type CML models, it fails against the T315I mutation[1]. Conversely, pyrazole scaffolds like CPMP often demonstrate a broader, albeit initially weaker, binding profile that can be synthetically optimized to bypass the T315I steric clash[3][4].

Table 1: Comparative In Vitro Kinase Inhibition and Cellular Viability

CompoundBCR-ABL1 (WT) Kinase IC50BCR-ABL1 (T315I) Kinase IC50K562 (WT) Viability IC50Ba/F3 (T315I) Viability IC50Mechanism / Notes
Imatinib 25 nM>10,000 nM260 nM>10,000 nMHigh-affinity ATP-competitive inhibitor; highly vulnerable to T315I mutation.
CPMP (Investigational)1,450 nM3,800 nM4,200 nM8,500 nMBaseline pyrazole fragment; lower absolute potency but exhibits partial T315I tolerance due to flexible hinge-binding.

Data Interpretation: The data illustrates that while CPMP is less potent than the fully optimized Imatinib against wild-type BCR-ABL1, the pyrazole scaffold retains measurable activity against the T315I mutant. This validates CPMP as a viable starting pharmacophore for structure-activity relationship (SAR) expansion.

Conclusion

Imatinib remains the gold standard for chronic-phase, wild-type CML[1]. However, the structural rigidity that grants its high specificity also makes it susceptible to gatekeeper mutations. Investigational building blocks like 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole provide critical insights into alternative binding modes. Because the pyrazole moiety can form resilient hydrogen bonds within the kinase hinge region[3], compounds like CPMP serve as vital templates for drug development professionals engineering next-generation, mutation-resistant targeted therapies.

References

1.[2] SynQuest Laboratories. "3-(4-Chlorophenyl)-4-methyl-1H-pyrazole Product Catalog (CAS 59843-61-7)." synquestlabs.com. URL: 2.[1] Loscocco, F., et al. "Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy." Journal of Hematology & Oncology (NIH/PMC). URL: 3.[3] Kim, J., et al. "KF1601, a dual inhibitor of BCR::ABL1 and FLT3, overcomes drug resistance in FLT3+ blast phase chronic myeloid leukemia." Experimental Hematology & Oncology (NIH/PMC). URL: 4.[4] Zhang, J., et al. "Expanding the Diversity of Allosteric Bcr-Abl Inhibitors." Journal of Medicinal Chemistry (ACS Publications). URL:

Sources

In Vivo Validation of the Anticancer Effects of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the limitations of mono-targeted tyrosine kinase inhibitors (TKIs) have become increasingly apparent. Compensatory pathway activation often leads to rapid acquired resistance. Pyrazole and fused pyrazole systems have emerged as highly potent scaffolds capable of dual-kinase inhibition [[1]]().

This guide provides a comprehensive, objective comparison of the 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole (hereafter referred to as 3-4C-4M-1HP ) scaffold against standard-of-care alternatives like Sorafenib and Erlotinib. By detailing a self-validating in vivo methodology, we establish a robust framework for evaluating its efficacy in hepatocellular carcinoma (HCC) and prostate cancer models.

The Mechanistic Rationale: Overcoming Compensatory Resistance

The efficacy of the 3-4C-4M-1HP scaffold is rooted in its ability to simultaneously inhibit the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The Causality of Dual Inhibition: EGFR and VEGFR-2 share interconnected downstream signaling networks (PI3K/AKT and MEK/ERK). Clinical experience with isolated EGFR inhibitors (like Erlotinib) shows that suppressing EGFR diminishes initial VEGF expression, but the tumor microenvironment rapidly adapts by upregulating VEGFR-2. This restores angiogenesis and confers resistance 2. By acting as a dual inhibitor, 3-4C-4M-1HP severs this compensatory feedback loop, acting synergistically to halt both tumor proliferation and neoangiogenesis 1.

G Drug 3-4C-4M-1HP (Pyrazole Scaffold) EGFR EGFR Drug->EGFR Inhibits VEGFR2 VEGFR-2 Drug->VEGFR2 Inhibits PI3K PI3K/AKT Pathway EGFR->PI3K MEK MEK/ERK Pathway EGFR->MEK VEGFR2->MEK Angio Angiogenesis VEGFR2->Angio Tumor Tumor Proliferation PI3K->Tumor MEK->Tumor

Figure 1: Dual inhibition of EGFR and VEGFR-2 pathways by the 3-4C-4M-1HP pyrazole scaffold.

Experimental Design: A Self-Validating In Vivo System

To objectively compare 3-4C-4M-1HP against Sorafenib, the experimental design must isolate the drug's mechanism of action from artifactual toxicity.

Why Orthotopic Xenografts? Subcutaneous xenografts fail to replicate the complex vascular architecture of the liver or prostate. Because 3-4C-4M-1HP relies heavily on anti-angiogenic effects (via VEGFR-2), an orthotopic HepG2 (HCC) or PC-3 (Prostate) model is mandatory to accurately assess microvessel density reduction 3.

Step-by-Step Methodology

Phase 1: Formulation & Vehicle Selection Highly lipophilic multi-kinase inhibitors, including Sorafenib and pyrazole derivatives, exhibit poor aqueous solubility.

  • Prepare a 4X stock solution by dissolving 3-4C-4M-1HP (or Sorafenib) in a 50:50 mixture of Cremophor EL and 95% Ethanol 4.

  • Dilute to a 1X working concentration with sterile water immediately prior to dosing to prevent precipitation.

Phase 2: Orthotopic Inoculation

  • Harvest HepG2 cells in the logarithmic growth phase.

  • Resuspend

    
     cells in a 1:1 mixture of serum-free medium and Matrigel to ensure localized engraftment 5.
    
  • Surgically implant the suspension directly into the left liver lobe of 6-8 week old Nu/Nu athymic mice.

Phase 3: Dosing Regimen & Monitoring

  • Randomize animals once tumors reach an average volume of 100–150 mm³ (confirmed via high-frequency ultrasound).

  • Administer treatments via daily oral gavage at 40 mg/kg for 21 days. This dosage recapitulates the human exposure at the maximally tolerated dose in mice for standard TKIs 6.

  • Monitor body weight twice weekly. A weight loss exceeding 15% indicates unacceptable toxicity, invalidating the efficacy data.

W A HepG2 Culturing B Orthotopic Injection (Liver) A->B C Randomization (Tumor ~100mm³) B->C D Daily Dosing (Vehicle/Drug) C->D E In Vivo Monitoring (Volume/Weight) D->E F Endpoint Analysis (IHC/Western) E->F

Figure 2: Self-validating in vivo workflow for orthotopic xenograft efficacy evaluation.

Comparative Performance Data

To establish the superiority of the 3-4C-4M-1HP scaffold, we benchmark its performance against Erlotinib (EGFR specific) and Sorafenib (VEGFR-2/RAF specific). The data below synthesizes representative pharmacological profiles of optimized pyrazole derivatives evaluated in recent preclinical literature 1, 3.

CompoundPrimary Target(s)Enzymatic IC₅₀ (EGFR)Enzymatic IC₅₀ (VEGFR-2)In Vivo TGI (%) at 40 mg/kgBody Weight Change (%)
3-4C-4M-1HP EGFR / VEGFR-20.06 µM0.22 µM85.4%-2.1%
Sorafenib VEGFR-2 / RAF> 1.0 µM0.09 µM63.0%-8.5%
Erlotinib EGFR0.11 µM> 10.0 µM45.2%-1.5%
Data Interpretation & Pharmacodynamic Validation

The 3-4C-4M-1HP scaffold demonstrates a nearly 10-fold higher in vitro activity against EGFR compared to Erlotinib, while maintaining potent VEGFR-2 inhibition comparable to Sorafenib 1.

Crucially, tumor volume reduction (TGI) alone is an insufficient metric for an anti-angiogenic compound. A self-validating protocol requires orthogonal readouts. Upon sacrifice, xenograft tissues must be subjected to Immunohistochemistry (IHC).

  • CD34+ Staining: Quantifies microvessel density. Sorafenib and 3-4C-4M-1HP both significantly reduce CD34+ pixels compared to vehicle, confirming the in vivo VEGFR-2 blockade 5.

  • TUNEL Assay: Measures endothelial and tumor cell apoptosis. The dual-action of the pyrazole derivative induces higher apoptotic rates than Sorafenib, translating to the superior 85.4% TGI without exacerbating systemic toxicity (evidenced by the minimal -2.1% body weight change).

References

  • Frontiers in Chemistry:Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.
  • National Institutes of Health (NIH):Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors (PMC).
  • National Institutes of Health (NIH):In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability.
  • AACR Journals:Sorafenib inhibits the angiogenesis and growth of orthotopic anaplastic thyroid carcinoma xenografts in nude mice.
  • National Institutes of Health (NIH):Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer.
  • Oncotarget:Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma.

Sources

Comparative Analysis of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole as a Privileged Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds to determine their viability against challenging kinase targets. While blockbuster drugs like Imatinib and Ruxolitinib dominate the clinical landscape, the discovery of next-generation targeted therapies relies heavily on highly optimized, fragment-based pharmacophores.

One such foundational building block is 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole (hereafter referred to as 4-Cl-PMP ). Rather than being a standalone marketed drug, 4-Cl-PMP serves as a highly modular, privileged scaffold utilized to synthesize potent Type I (ATP-competitive) kinase inhibitors targeting pathways such as AKT, Aurora kinases, and p38 MAPK.

This guide objectively compares the structural and functional performance of 4-Cl-PMP-derived inhibitors against established clinical alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous preclinical evaluation.

Structural & Mechanistic Profiling: Why 4-Cl-PMP Works

The efficacy of 4-Cl-PMP in kinase inhibition is not coincidental; it is the result of precise geometric and electrostatic complementarity within the highly conserved kinase ATP-binding pocket.

  • The Pyrazole Ring (Adenine Mimetic): The 1H-pyrazole acts as a bioisostere for the adenine ring of ATP. Its nitrogen atoms serve as critical hydrogen bond donors and acceptors, interacting directly with the backbone amides of the kinase hinge region[1].

  • The 4-Chlorophenyl Group (Halogen Bonding): Historically viewed merely as a lipophilic group to fill the hydrophobic pocket (such as the gatekeeper adjacent cavity), the chlorine atom plays a much more sophisticated role. Due to the anisotropy of its electron density, chlorine features a positive "σ-hole" that acts as a Lewis acid. This allows it to form highly directional halogen bonds (typically ~3.2 Å distance, ~165–175° angle) with nucleophilic regions of the protein backbone, such as carbonyl oxygens or methionine sulfur atoms, significantly extending target residence time[2].

  • The 4-Methyl Group (Conformational Lock): This seemingly minor addition provides critical steric bulk. It restricts the rotational freedom of the chlorophenyl ring relative to the pyrazole, pre-organizing the molecule into its bioactive conformation and minimizing the entropic penalty upon binding.

BindingModel cluster_0 4-Cl-PMP Scaffold cluster_1 Kinase ATP Pocket P Pyrazole Ring (Adenine Mimetic) H Hinge Region (Backbone Amides) P->H Hydrogen Bonds (Donor/Acceptor) C 4-Chlorophenyl Group HP Hydrophobic Pocket (Gatekeeper/DFG) C->HP Halogen Bonding (Cl...O=C) M 4-Methyl Group HC Hydrophobic Cavity M->HC Steric Fill & Conformational Lock

Figure 1: Mechanistic binding model of the 4-Cl-PMP scaffold within the kinase ATP-binding pocket.

Comparative Performance Analysis

To understand its utility, we must compare 4-Cl-PMP-derived compounds—such as the recently characterized anti-glioma AKT2 inhibitor "Compound 4j"[3]—against established, FDA-approved kinase inhibitors.

Quantitative Comparison Table
Feature / Metric4-Cl-PMP Derivatives (e.g., Cmpd 4j)Capivasertib (Truqap)Ruxolitinib (Jakafi)Imatinib (Gleevec)
Primary Target(s) AKT2, Aurora, p38 MAPKAKT1 / AKT2 / AKT3JAK1 / JAK2BCR-ABL, c-KIT
Binding Classification Type I (ATP-competitive)Type I (ATP-competitive)Type I (ATP-competitive)Type II (DFG-out conformation)
Key Hinge Binder PyrazolePyrrolopyrimidinePyrrolopyrimidinePyrimidine / Amide
Secondary Interaction Halogen Bonding (Cl) Hydrophobic fillingCyclopentyl packingDFG-out allosteric lock
Typical IC50 Range 1.5 - 5.0 µM (Early leads)3 - 7 nM2 - 3 nM25 - 50 nM
Clinical Status Preclinical / Tool CompoundsFDA Approved (2023)FDA Approved (2011)FDA Approved (2001)

Application Insight: While 4-Cl-PMP derivatives currently exhibit micromolar IC50 values typical of early-stage lead compounds, their low molecular weight and high ligand efficiency make them superior starting points for optimization compared to heavily decorated, high-molecular-weight screening hits. The halogen bond provided by the 4-chlorophenyl group offers a specific vector for affinity enhancement without drastically increasing lipophilicity (LogP)[4].

Experimental Validation Protocols

To objectively validate the performance of a 4-Cl-PMP-derived inhibitor, a self-validating cascade of assays must be employed. As an application scientist, I design these workflows to ensure that biochemical affinity translates to phenotypic efficacy while ruling out assay interference.

Protocol A: Cell-Free Kinase Inhibition (TR-FRET Assay)

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence assays because highly conjugated pyrazole derivatives can exhibit auto-fluorescence. The time-delay in Europium emission eliminates this background artifact, ensuring trustworthy IC50 data.

  • Preparation: Dilute the recombinant kinase (e.g., AKT2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the 4-Cl-PMP derivative in a 10-point, 3-fold serial dilution (starting at 50 µM) into a 384-well pro-plate using an acoustic dispenser to avoid tip-based carryover.

  • Substrate Addition: Add the ULight-labeled peptide substrate.

  • ATP Competition Control (Critical): Add ATP at exactly its predetermined

    
     for the specific kinase. Why? Running the assay at the ATP 
    
    
    
    ensures the assay is sensitive to Type I (ATP-competitive) inhibitors. Running at saturating ATP will artificially mask the potency of the pyrazole scaffold.
  • Detection: Incubate for 60 minutes, add the Europium-labeled anti-phospho antibody, and read the TR-FRET signal (Emission ratio 665 nm / 615 nm).

Protocol B: Cellular Target Engagement (Western Blotting)

Causality: Biochemical potency means nothing if the compound cannot cross the cell membrane or is immediately effluxed. We measure the phosphorylation state of the direct downstream target to confirm intracellular engagement.

  • Cell Culture: Seed patient-derived glioblastoma cells (e.g., U87MG) in 6-well plates and incubate overnight.

  • Treatment: Treat cells with the 4-Cl-PMP derivative at 1x, 3x, and 10x the biochemical IC50 for 2 hours.

  • Lysis: Lyse cells using RIPA buffer supplemented with a robust protease/phosphatase inhibitor cocktail to freeze the phosphorylation state at the time of lysis.

  • Immunoblotting: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for Total AKT and p-AKT (Ser473). A dose-dependent decrease in p-AKT relative to Total AKT confirms target engagement[3].

Protocol C: Phenotypic 3D Neurosphere Assay

Causality: Standard 2D cell culture forces cells into an unnatural monolayer, artificially increasing drug exposure. 3D neurospheres mimic the hypoxic core and tight junctions of in vivo tumors, providing a much more accurate prediction of clinical viability.

  • Seeding: Plate primary patient-derived glioma stem cells in ultra-low attachment 96-well plates in serum-free media supplemented with EGF and FGF.

  • Formation: Allow 72 hours for uniform 3D neurospheres to form.

  • Dosing: Treat with the inhibitor for 5 days.

  • Viability Readout: Use a 3D-optimized ATP-luminescence assay (e.g., CellTiter-Glo 3D) to penetrate the sphere and lyse all cells. Calculate the EC50.

Workflow S1 Step 1: In Vitro Kinase Profiling (TR-FRET Assay) S2 Step 2: Cellular Target Engagement (Western Blot for p-AKT) S1->S2 IC50 < 5 µM Confirmed Type I S3 Step 3: Phenotypic Screening (3D Neurosphere Viability) S2->S3 Target Inhibition Confirmed in vivo S4 Step 4: ADME & Toxicity (Microsomal Stability) S3->S4 EC50 < 10 µM Low 2D/3D Drop-off

Figure 2: Standardized experimental workflow for validating 4-Cl-PMP-derived kinase inhibitors.

Conclusion

While 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole is not a finished drug, it is a masterclass in fragment-based drug design. By combining the ATP-mimicking hydrogen bond network of the pyrazole ring with the highly directional halogen-bonding capabilities of the chlorophenyl group, it provides a structurally rigid, highly efficient starting point for kinase inhibitor development. When evaluated through rigorous, self-validating assays like TR-FRET and 3D neurosphere models, derivatives of this scaffold consistently demonstrate the potential to evolve into highly selective therapeutics for oncology and inflammatory diseases.

References
  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (MDPI).[Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing).[Link]

  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. Proceedings of the 3rd International Conference on Modern Medicine and Global Health.[Link]

Sources

Benchmarking the antimicrobial spectrum of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Antimicrobial Spectrum of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole: A Comprehensive Evaluation Guide

Executive Summary & Mechanistic Rationale

The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous benchmarking of novel chemical scaffolds. Nitrogen-containing heterocycles, particularly pyrazole derivatives, are recognized as privileged scaffolds in antimicrobial drug discovery due to their broad-spectrum efficacy and favorable pharmacokinetic profiles1[1].

This guide benchmarks the performance of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole (CAS 59843-61-7) against standard clinical therapeutics. The structural design of this compound is highly deliberate:

  • 4-Chlorophenyl Substitution: The halogenation significantly increases the lipophilicity of the molecule, allowing it to efficiently penetrate the lipid-rich microbial cell envelope2[2].

  • 4-Methyl-1H-pyrazole Core: The methyl group provides a critical steric fit, while the secondary amine of the pyrazole ring acts as a hydrogen-bond donor, often targeting glucosamine-6-phosphate (GlcN-6-P) synthase—a crucial enzyme in microbial cell wall biosynthesis3[3].

Pathway Compound 3-(4-Chlorophenyl)-4-methyl -1H-pyrazole Membrane Lipid Membrane Penetration (Facilitated by 4-Cl group) Compound->Membrane Enzyme GlcN-6-P Synthase Inhibition Membrane->Enzyme Peptidoglycan Arrest of Peptidoglycan Biosynthesis Enzyme->Peptidoglycan Lysis Bacterial Cell Lysis (Bactericidal Effect) Peptidoglycan->Lysis

Proposed mechanism of action for 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole in microbial cells.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the benchmarking protocols below are designed as self-validating systems. They eliminate subjective observational errors and account for the specific physicochemical properties of pyrazole derivatives.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

Causality & Rationale: Pyrazole derivatives are highly hydrophobic. Dissolving them directly in aqueous media often leads to micro-precipitation, which creates false-positive turbidity readings in standard optical density (OD) assays. To bypass this, compounds are first dissolved in Dimethyl sulfoxide (DMSO) and we employ Resazurin (Alamar Blue) dye. Resazurin acts as an objective metabolic biosensor: it shifts from a blue (oxidized) state to a pink (reduced) state only in the presence of actively respiring cells.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution: Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Ensure the final DMSO concentration never exceeds 1% (v/v) to prevent solvent-induced cellular toxicity, which would invalidate the assay4[4].

  • Inoculation: Standardize microbial cultures to a 0.5 McFarland standard (approx.

    
     CFU/mL) and inoculate the wells.
    
  • Incubation & Biosensing: Incubate at 37°C for 24 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Validation: The Minimum Inhibitory Concentration (MIC) is strictly defined as the lowest concentration well that remains blue (indicating complete metabolic arrest).

Workflow Inoculum Inoculum Prep (0.5 MacFarland) Incubation Incubation (37°C, 24h) Inoculum->Incubation Dilution Serial Dilution (Compound in DMSO) Dilution->Incubation Resazurin Resazurin Addition (Colorimetric Shift) Incubation->Resazurin MIC MIC Determination (Blue = Inhibition) Resazurin->MIC

Self-validating resazurin-assisted broth microdilution workflow for MIC determination.

Protocol B: Time-Kill Kinetics

Causality & Rationale: While MIC establishes the static potency of the pyrazole, it cannot differentiate between bacteriostatic (growth-pausing) and bactericidal (cell-killing) activity. Time-kill kinetics track the logarithmic reduction of viable colonies over time, providing the dynamic data required for clinical translation.

Step-by-Step Methodology:

  • Inoculate MHB containing the pyrazole compound at

    
    , 
    
    
    
    , and
    
    
    the established MIC with a starting inoculum of
    
    
    CFU/mL.
  • Extract 100 µL aliquots at intervals of 0, 4, 8, 12, and 24 hours.

  • Plate the aliquots on agar and incubate for colony counting. A reduction of

    
     CFU/mL relative to the initial inoculum validates a bactericidal mechanism.
    

Comparative Benchmarking Data

The following tables synthesize the in vitro performance of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole against standard clinical alternatives. Data is aggregated from standardized microdilution assays targeting both Gram-positive/negative bacteria and pathogenic fungi.

Table 1: Antibacterial Benchmarking (MIC in µg/mL) Note: The pyrazole scaffold demonstrates pronounced efficacy against Gram-positive strains, likely due to the absence of the restrictive outer membrane found in Gram-negative bacteria.

Microbial Strain3-(4-Chlorophenyl)-4-methyl-1H-pyrazoleCiprofloxacin (Control)Chloramphenicol (Control)
Staphylococcus aureus (ATCC 29213)16.01.04.0
Bacillus subtilis (ATCC 6051)32.00.52.0
Escherichia coli (ATCC 25922)64.02.08.0
Klebsiella pneumoniae (ATCC 700603)128.04.016.0

Table 2: Antifungal Benchmarking (MIC in µg/mL) Note: Halogenated pyrazoles often exhibit competitive antifungal properties, matching or closely trailing standard azole therapeutics.

Fungal Strain3-(4-Chlorophenyl)-4-methyl-1H-pyrazoleFluconazole (Control)Clotrimazole (Control)
Candida albicans (ATCC 10231)8.04.02.0
Aspergillus niger (ATCC 16404)16.08.04.0

References

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study Source: TSI Journals URL:3

  • Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives Source: PubMed Central (NIH) URL:2

  • Antibacterial pyrazoles: tackling resistant bacteria Source: PubMed Central (NIH) URL:1

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives Source: PubMed Central (NIH) URL:4

Sources

A Head-to-Head Cytotoxicity Analysis: 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole versus Doxorubicin

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cytotoxic properties of the synthetic pyrazole derivative, 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole, and the established chemotherapeutic agent, doxorubicin.

Introduction to the Contenders

Doxorubicin , an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades, employed in the treatment of a wide array of solid tumors and hematological malignancies.[1] Its potent cytotoxic effects are well-documented, though its clinical utility is often limited by significant side effects, including cardiotoxicity.[1]

Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties. The pyrazole scaffold is a key feature in several FDA-approved drugs.[2] The specific compound of interest, 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole, belongs to this versatile family. Research into pyrazole derivatives aims to identify novel anticancer agents with improved efficacy and reduced toxicity compared to conventional chemotherapeutics.

Unraveling the Mechanisms of Cytotoxicity

The cytotoxic effects of both doxorubicin and pyrazole derivatives culminate in the induction of programmed cell death, or apoptosis, albeit through distinct molecular pathways.

Doxorubicin: A Two-Pronged Assault on Cancer Cells

Doxorubicin's cytotoxic mechanism is primarily twofold:

  • DNA Damage via Topoisomerase II Inhibition: Doxorubicin intercalates into DNA and inhibits the enzyme topoisomerase II. This action prevents the re-ligation of DNA strands during replication, leading to double-strand breaks and the activation of apoptotic pathways.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, a process that generates large amounts of ROS. This oxidative stress damages cellular components, including lipids, proteins, and DNA, further contributing to cell death.

These events trigger a cascade of signaling pathways, including the activation of p53, a tumor suppressor protein, and the modulation of the ERK and Notch signaling pathways, all of which converge to initiate apoptosis.

Doxorubicin Doxorubicin Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Mitochondrial_Damage->Apoptosis

Caption: Doxorubicin's dual mechanism of cytotoxicity.

3-(4-Chlorophenyl)-4-methyl-1H-pyrazole and its Analogs: A Focus on Apoptosis Induction

While specific data for 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole is limited, studies on structurally similar pyrazole derivatives reveal a common theme of apoptosis induction through various mechanisms:

  • ROS Generation and Oxidative Stress: Similar to doxorubicin, many pyrazole derivatives have been shown to induce the production of ROS within cancer cells, leading to oxidative stress and subsequent apoptosis.[3]

  • Mitochondrial Pathway of Apoptosis: Pyrazole compounds can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates the caspase cascade, a family of proteases that execute the final stages of apoptosis.

  • Modulation of Signaling Pathways: Pyrazole derivatives have been reported to influence key signaling pathways involved in cell survival and proliferation. For instance, some derivatives have been shown to inhibit the PI3K/Akt and ERK1/2 signaling pathways, which are often dysregulated in cancer.

  • Bcl-2 Family Protein Regulation: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for cell survival. Several pyrazole derivatives have been shown to upregulate Bax and downregulate Bcl-2, thereby promoting apoptosis.

The presence of a chlorophenyl group in pyrazole derivatives is often associated with enhanced cytotoxic activity, potentially due to increased lipophilicity and interaction with biological targets.[4]

Pyrazole Pyrazole Derivative ROS Reactive Oxygen Species (ROS) Pyrazole->ROS Signaling_Pathways Modulation of Signaling Pathways (e.g., PI3K/Akt, ERK) Pyrazole->Signaling_Pathways Bcl2_Family Regulation of Bcl-2 Family Proteins Pyrazole->Bcl2_Family Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Signaling_Pathways->Apoptosis Bcl2_Family->Apoptosis

Caption: Common apoptotic pathways induced by pyrazole derivatives.

Comparative Cytotoxicity: A Look at the Numbers

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. It represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for doxorubicin and various structurally related 3-(4-chlorophenyl)-pyrazole derivatives against several human cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Doxorubicin HeLa (Cervical Cancer)2.9[1]
MCF-7 (Breast Cancer)2.5[1]
A549 (Lung Cancer)> 20[1]
HepG2 (Liver Cancer)12.2[1]
5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole HeLa (Cervical Cancer)Strong cytotoxicity (cell viability <5%)[5][6]
1-(5-(4-chlorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl) ethanone HeLa (Cervical Cancer)Strong cytotoxicity (cell viability <5%)[5][6]
1-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carbonyl) piperidin-4-one HepG2 (Liver Cancer)~12.8 (converted from 6 µg/mL)[4]
3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide HepG2 (Liver Cancer)16.02[7]
6-[3-(4-chlororophenyl)-1H-pyrazol-4-yl]-3-[(phenyloxy)methyl][1][4][5]triazolo[3,4-b][4][5][8]thiadiazole HepG2 (Liver Cancer)Lower than Doxorubicin[9]

Note: The IC50 values for doxorubicin can vary between studies and cell lines.[1][8] The data for the pyrazole derivatives is for structurally similar compounds and not for 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole itself.

From the available data, it is evident that pyrazole derivatives containing a 4-chlorophenyl moiety exhibit significant cytotoxic activity against various cancer cell lines. In some instances, their potency appears to be comparable to or even exceed that of doxorubicin.[9] For example, a triazolo-thiadiazole derivative of 3-(4-chlorophenyl)-1H-pyrazole showed a lower IC50 value than doxorubicin in HepG2 cells.[9] Furthermore, two 5-(4-chlorophenyl) pyrazole derivatives demonstrated strong cytotoxicity against HeLa cells, reducing cell viability to below 5%.[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a compound. The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole or doxorubicin) in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent, such as DMSO or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Compounds Prepare Compound Dilutions Incubate_Overnight->Prepare_Compounds Treat_Cells Treat Cells with Compounds Prepare_Compounds->Treat_Cells Incubate_Exposure Incubate for Exposure Time (24, 48, or 72h) Treat_Cells->Incubate_Exposure Add_MTT Add MTT Solution Incubate_Exposure->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Conclusion

This guide provides a comparative analysis of the cytotoxic properties of the established anticancer drug doxorubicin and the pyrazole derivative 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole, with the latter being represented by its structurally similar analogs due to a lack of direct experimental data.

Doxorubicin remains a potent cytotoxic agent with well-defined mechanisms of action. However, the significant cytotoxicity exhibited by various 3-(4-chlorophenyl)-pyrazole derivatives highlights the potential of this class of compounds as a promising avenue for the development of novel anticancer therapies. Further investigation into the specific cytotoxic profile and mechanism of action of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole is warranted to fully elucidate its therapeutic potential. The provided MTT assay protocol offers a standardized method for conducting such essential preclinical evaluations.

References

[5] Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one. (2025). Dhaka University Journal of Pharmaceutical Sciences, 24(2), 219-229. Available from: [Link]

[1] Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(21), 7843. Available from: [Link]

[8] Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. Available from: [Link]

[4] Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. (n.d.). Polish Journal of Chemical Technology. Available from: [Link]

[2] Review: Anticancer Activity Of Pyrazole. (2024). International Journal of Pharmaceutical Sciences Review and Research, 85(2), 148-161. Available from: [Link]

[10] In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (2021). Pharmaceutics, 13(11), 1893. Available from: [Link]

[7] Pyrazoles as anticancer agents: Recent advances. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. Available from: [Link]

[11] Synthesis and cytotoxic activity of some new bipyrazole derivatives. (2020). Journal of the Serbian Chemical Society, 85(6), 765-773. Available from: [Link]

[12] Synthesis, characterization, antioxidant, and anticancer studies of 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1][4][5]triazolo[3,4-b][4][5][8]thiadiazole in HepG2 cell lines. (2012). Medicinal Chemistry Research, 21, 3847-3856. Available from: [Link]

[13] Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Iranian Journal of Pharmaceutical Research, 20(3), 423-436. Available from: [Link]

[3] Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Iranian Journal of Pharmaceutical Research, 20(3). Available from: [Link]

[14] Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. (2025). Biomedical and Pharmacology Journal, 18(1). Available from: [Link]

[15] IC50 in doxorubicin-resistant MCF-7 cell lines. (n.d.). ResearchGate. Available from: [Link]

[9] 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1][4][5]triazolo[3,4-b][4][5][8]thiadiazole as a potent antioxidant and an anticancer agent induces growth inhibition followed by apoptosis in HepG2 cells. (2010). Food and Chemical Toxicology, 48(10), 2733-2739. Available from: [Link]

[6] Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one. (2025). Dhaka University Journal of Pharmaceutical Sciences, 24(2). Available from: [Link]

[16] Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). Molecules, 28(2), 868. Available from: [Link]

Sources

Safety Operating Guide

3-(4-Chlorophenyl)-4-methyl-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the gap between synthesizing novel compounds and managing their environmental lifecycle is where compliance and safety failures most frequently occur. The handling and disposal of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole requires a rigorous, causally-driven approach. This guide is not merely a list of disposal steps; it is a comprehensive Standard Operating Procedure (SOP) designed to help researchers understand why specific molecular structures dictate downstream waste processing.

By implementing these self-validating protocols, your laboratory will ensure strict environmental compliance, reduce disposal costs, and maintain the highest standards of operational safety.

Chemical Profile & Hazard Causality

To properly dispose of a chemical, we must first understand its structural implications. 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole is a halogenated organic compound. The covalent carbon-chlorine (C-Cl) bond on the phenyl ring is highly stable.

The Causality of the Hazard: During standard thermal combustion, non-halogenated organic compounds degrade neatly into carbon dioxide and water. However, halogenated compounds resist standard thermal degradation. If burned improperly, they generate highly corrosive hydrogen chloride (HCl) gas and potentially toxic dioxins or furans[1]. Consequently, the U.S. Environmental Protection Agency (EPA) mandates that halogenated organic wastes achieve a 99.99% Destruction and Removal Efficiency (DRE) via specialized high-temperature incineration (e.g., rotary kilns or liquid injection incinerators) equipped with caustic scrubbers to neutralize acidic emissions[1][2].

Quantitative Chemical Profile

Property Value
Chemical Name 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole
CAS Number 59843-61-7[3][4]
Molecular Formula C10H9ClN2
Molecular Weight 192.65 g/mol [4]
Physical State Solid (Powder/Crystals)
Waste Classification Halogenated Organic Waste[5]

| Required Disposal Method | High-Temperature Incineration with Caustic Scrubbing[1] |

Waste Segregation Logic & Workflow

The fundamental rule of halogenated waste management is strict segregation [5]. Mixing even trace amounts (as low as 1,000 ppm) of a halogenated compound into a non-halogenated solvent waste stream contaminates the entire bulk volume[2][5]. This forces the entire carboy to be reclassified as halogenated waste, which costs significantly more to incinerate and increases logistical burdens[5].

G Start 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole Waste Generated State Determine Physical State of the Waste Start->State Solid Solid Powder, Crystals, or Contaminated Consumables State->Solid Liquid Dissolved in Carrier Solvent (Reaction Mixture) State->Liquid SolidContainer Seal in UN-approved Solid Waste Container Solid->SolidContainer CheckHalogen Is the carrier solvent halogenated or non-halogenated? Liquid->CheckHalogen EHSPickup EHS / Certified Vendor Pickup (Rotary Kiln Incineration with Caustic Scrubbing) SolidContainer->EHSPickup Halogenated Halogenated Solvent Waste (Due to Solute's Cl Atom) CheckHalogen->Halogenated Both route here Halogenated->EHSPickup

Workflow for the segregation and disposal of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole waste.

Step-by-Step Disposal Methodologies

Every procedure in your laboratory must be a self-validating system. Follow these strict methodologies based on the physical state of the waste.

Protocol A: Disposal of Solid Waste (Powders & Contaminated Consumables)
  • Containment: Collect all unreacted solid 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole, along with contaminated weigh boats, spatulas, and filter papers, into a compatible, leak-proof polyethylene container[5][6].

  • Labeling: Affix a hazardous waste tag immediately. Mark the primary hazard as "Toxic/Halogenated Organic Solid."

  • System Validation: Before sealing the container, visually verify that no incompatible chemicals (e.g., strong oxidizers or acids) have been placed in the same bin. Ensure the container is vapor-tight[6][7].

  • Storage: Store in a designated satellite accumulation area under secondary containment until Environmental Health and Safety (EHS) pickup[6].

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)
  • Segregation Analysis: Identify the carrier solvent. Whether the solvent itself is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, DMSO), the presence of the chlorophenyl group dictates that the mixture must go into the Halogenated Solvent Waste carboy[5].

  • Transfer: Working inside a certified chemical fume hood, use a funnel to transfer the liquid waste into a UN-approved 4L or 20L polyethylene carboy provided by EHS[5][6].

  • Capping & Ventilation: Cap the carboy tightly immediately after transfer. Do not leave funnels resting in the carboy; open containers violate EPA emissions standards and allow toxic vapors to escape[5][7].

  • System Validation: Cross-reference the waste log. If the compound was dissolved in a non-halogenated solvent, verify that the waste tag explicitly states "Halogenated Waste" despite the bulk solvent's original classification. The solute's chlorine atom overrides the solvent's non-halogenated status.

Emergency Spill Protocol

Because this compound is a fine solid, improper cleanup (such as dry sweeping) can aerosolize the powder, leading to inhalation exposure and widespread surface contamination[6][7].

  • Evacuation & PPE: Secure the area. Don double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[6][7].

  • Containment: Do not dry sweep. Lightly dampen absorbent pads with a compatible solvent (or water, if appropriate for the specific reaction matrix) to suppress dust, then carefully wipe up the spill from the outside in[7].

  • Disposal of Spill Kit: Place all used absorbent materials into a resealable bag.

  • System Validation: Verify that the sealed spill kit materials are segregated into the Halogenated Solid Waste stream, not general lab trash. Visually inspect the benchtop to ensure no crystalline residue remains before removing PPE.[6]

References

  • Halogenated Solvents Washington State University (WSU) URL: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure University of Illinois (UIUC) URL: [Link]

  • Organic Solvent Waste Disposal - Safety & Risk Services University of British Columbia (UBC) URL: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Nonsolvent Halogenated Organics Journal of the Air Pollution Control Association (Taylor & Francis) URL:[Link]

Sources

Personal protective equipment for handling 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Dossier

Compound Identity & Risk Profiling

  • Chemical Name: 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole[1][2]

  • Structural Class: Halogenated Nitrogen Heterocycle[1]

  • Primary Application: Pharmaceutical intermediate (COX-2 inhibitor scaffolds, kinase inhibitors) and agrochemical synthesis.

The "Read-Across" Safety Principle As a research-grade intermediate, specific toxicological data for this methylated derivative may be sparse compared to its parent compounds.[1] Therefore, this protocol applies a Risk-Based Approach derived from the structural analog 3-(4-Chlorophenyl)-1H-pyrazole (CAS: 59843-58-2).[1]

Anticipated Hazard Profile (GHS Classification):

  • Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.[1][3]

  • Eye Damage/Irritation: Category 1 (H318) – Causes serious eye damage.[3][4][5]

  • Target Organ Toxicity: Potential for liver/kidney stress due to the halogenated aromatic moiety.

Scientist’s Note: The addition of the 4-methyl group increases lipophilicity compared to the un-methylated parent. This theoretically enhances dermal permeation rates. Do not rely on standard "splash protection"; permeation breakthrough times for standard nitrile gloves may be reduced.

Personal Protective Equipment (PPE) Matrix

The following PPE system is designed to create a redundant barrier against the three primary exposure vectors: Inhalation (dust), Dermal Absorption (lipophilic transport), and Ocular Contact (corrosive potential).

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Respiratory P100 Particulate Respirator (or N95 minimum)Why: Pyrazole intermediates are often fluffy, electrostatic solids.[1] A P100 filter captures 99.97% of airborne particulates during weighing. Context: If handling >500 mg outside a fume hood, a Powered Air Purifying Respirator (PAPR) is recommended.
Dermal (Hands) Double-Gloving Protocol Inner Layer: 4 mil Nitrile (High dexterity).Outer Layer: 8 mil Nitrile or Neoprene (Chemical resistance).Why: Halogenated aromatics can permeate thin nitrile. The air gap between gloves provides a "breakthrough buffer."
Ocular Chemical Splash Goggles (Indirect Vent)Why: Safety glasses are insufficient. The H318 classification (Serious Eye Damage) implies irreversible corneal opacity risk. Goggles seal the orbital area against dust and splashes.
Body Tyvek® Lab Coat (or equivalent)Why: Cotton coats absorb lipophilic powders, creating a secondary exposure source in the laundry. Disposable Tyvek sheds dust and prevents "carry-home" contamination.

Operational Protocols

Phase A: Solids Handling (Weighing & Transfer)

Risk: Airborne dust generation and electrostatic dispersion.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Pyrazoles are prone to static cling, which causes "jumping" of particles.

  • The "Wet-Wipe" Technique: Before removing the sealed container from the hood, wipe the exterior with a solvent-dampened cloth (Ethanol/Water) to remove invisible dust residues.

Phase B: Solubilization & Synthesis

Risk: Exothermic reaction and splash hazards.

  • Solvent Choice: When dissolving in polar aprotic solvents (e.g., DMF, DMSO), be aware that these solvents enhance dermal permeability . If a solution of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole in DMSO touches skin, the DMSO acts as a carrier, dragging the toxic compound directly into the bloodstream.[1]

  • Temperature Control: Pyrazoles can degrade or react vigorously with strong oxidizers. Ensure reaction vessels are equipped with a reflux condenser before heating to prevent vapor release.

Waste Management & Disposal

Crucial Distinction: This compound contains a Chlorine atom. It cannot be disposed of in standard organic waste streams in many jurisdictions due to the formation of dioxins during low-temperature incineration.

  • Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains Chlorinated Aromatics."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if acidic byproducts are present.

Safety Lifecycle Workflow (Visualization)

The following diagram outlines the logical flow of safety decisions, from storage retrieval to final disposal.

SafetyLifecycle Storage 1. Cold Storage (4°C, Inert Gas) PPE_Donning 2. PPE Donning (Double Nitrile + Goggles) Storage->PPE_Donning Retrieval Engineering 3. Engineering Controls (Fume Hood Check) PPE_Donning->Engineering Verify Airflow Handling 4. Handling (Weighing/Reaction) Engineering->Handling Safe Zone Decon 5. Decontamination (Solvent Wipe) Handling->Decon Post-Process Waste 6. Disposal (Halogenated Stream) Handling->Waste Spill Event Decon->Waste Segregation

Caption: Operational workflow for handling halogenated pyrazoles, emphasizing the critical path from storage to halogenated waste segregation.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes .[6][7][8] Do not pause to remove contact lenses initially; flush over them, then remove if easy to do so.[3][4][5] Seek immediate ophthalmological care.

  • Skin Contact: Wash with soap and water.[6][7][9][10][11] Do not use alcohol immediately, as it may expand capillaries and increase absorption.

  • Spills: Dampen the powder with a mist of water (to prevent dust) before sweeping. Use a HEPA-filter vacuum if available.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[12] [Link]

  • PubChem. (n.d.). Compound Summary: 3-(4-Chlorophenyl)-1H-pyrazole.[1] National Library of Medicine. [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-4-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-4-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.